1,3,5-Undecatriene
Description
Properties
IUPAC Name |
(3E,5E)-undeca-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDKNVOSLONRS-JEGFTUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016209 | |
| Record name | (E,E)-1,3,5-Undecatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.788-0.796 | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19883-29-5, 16356-11-9 | |
| Record name | (3E,5E)-1,3,5-Undecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Undecatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016356119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Undecatriene, (3E,5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019883295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Undecatriene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-1,3,5-Undecatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undeca-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E,E)-undeca-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-UNDECATRIENE, (3E,5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN72213GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Undecatriene is a conjugated polyene of significant interest due to its potent sensory properties and its utility as a synthetic building block. This document provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on stereoselective synthetic routes and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Physicochemical and Spectroscopic Properties
This compound (C₁₁H₁₈) is a volatile, colorless to pale yellow liquid.[1] Its properties are influenced by the stereochemistry of its three double bonds. The substance is characterized by a powerful, diffusive green, and fruity aroma, reminiscent of galbanum and pineapple.[1][2] It is slightly soluble in water but soluble in ethanol (B145695) and fats.[1] A summary of the key physicochemical properties for various isomers is presented in Table 1.
Table 1: Physicochemical Properties of this compound Isomers
| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | General (Mixture of Isomers) |
| CAS Number | 51447-08-6[3] | 19883-29-5 | 16356-11-9 |
| Molecular Formula | C₁₁H₁₈[3] | C₁₁H₁₈ | C₁₁H₁₈[4] |
| Molecular Weight | 150.26 g/mol [3][5] | 150.26 g/mol [6] | 150.26 g/mol [4] |
| Boiling Point | 280-285 °C @ 760 mmHg[5] | ~88 °C @ 1 mmHg[4] | ~180 °C[4] |
| Density | - | - | 0.788-0.796 g/cm³ |
| Refractive Index | - | - | 1.510-1.518[1] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.
-
Mass Spectrometry (MS): The electron ionization mass spectrum of (E,E)-1,3,5-undecatriene is available in the NIST WebBook.[6]
-
Gas Chromatography (GC): Kovats retention indices are available for various isomers on both polar and non-polar columns, aiding in their separation and identification.[6][5]
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been reported for (3E,5Z)-1,3,5-undecatriene.[5]
-
Infrared (IR) Spectroscopy: FTIR spectra are available for this compound (mixture of isomers).[1]
Synthesis of this compound
The stereoselective synthesis of this compound is most commonly achieved via the Wittig reaction.[7] This method allows for precise control over the geometry of the newly formed double bond based on the choice of reactants and reaction conditions. Other synthetic approaches include palladium-copper catalyzed coupling reactions.
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]
The (3E,5E)-isomer can be synthesized via the Wittig reaction between methylene (B1212753) triphenylphosphorane (a non-stabilized ylide) and (2E,4E)-decadienal.[2]
This protocol is a representative procedure based on general Wittig reaction methodologies.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
(2E,4E)-Decadienal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the deep red-orange colored ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3E,5E)-1,3,5-undecatriene.
-
Biological Activity and Signaling
The primary biological activity of this compound is related to its potent odor, which is perceived through interaction with olfactory receptors in the nasal cavity.[4] This interaction initiates a signal transduction cascade, leading to the perception of smell. While specific metabolic pathways for this compound are not extensively documented, it is likely metabolized in a similar manner to other ingested volatile hydrocarbons.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key experimental and logical workflows associated with the synthesis and analysis of this compound.
Caption: Workflow for the Wittig Synthesis of this compound.
Caption: Simplified Mechanism of the Wittig Reaction.
Conclusion
This compound is a valuable compound with distinct stereoisomers that can be selectively synthesized. The Wittig reaction stands out as a robust method for achieving high stereoselectivity. A thorough understanding of its physicochemical properties and synthetic routes is essential for its application in various fields, from flavor and fragrance chemistry to the development of novel materials and pharmaceuticals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers working with this versatile triene.
References
- 1. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 4. This compound|Research Chemical [benchchem.com]
- 5. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Natural Occurrence of 1,3,5-Undecatriene in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Undecatriene is a volatile C11 hydrocarbon found in various plant species, where it contributes significantly to their characteristic aroma profiles. As a member of the diverse class of plant-derived secondary metabolites, its unique chemical structure and biological activity make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, details common experimental protocols for its extraction and identification, and elucidates its proposed biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development applications.
Introduction to this compound
This compound (C₁₁H₁₈) is an aliphatic hydrocarbon characterized by a backbone of eleven carbon atoms containing three conjugated double bonds.[1] This conjugation is responsible for its chemical reactivity and distinct organoleptic properties. The compound exists in several geometric isomeric forms, such as (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene, each contributing uniquely to the scent profile of the plant in which it is present.[2][3] Notably, it is a key contributor to the powerful, diffusive, green, and galbanum-like odor in many essential oils.[2][3][4] Its presence has been confirmed in a variety of fruits and herbs, where it plays a role in plant defense and communication.[1][2][3]
Natural Occurrence and Quantitative Data
This compound has been identified as a natural volatile constituent in a range of plant species. It is a significant aroma component in the gum resin of galbanum (Ferula gummosa), and has also been detected in fruits such as apple, peach, pear, and pineapple, as well as in herbs like celery, parsley, spearmint, and lavender.[1][2][3][4]
The concentration of this compound and its isomers can vary significantly based on the plant species, cultivar, environmental conditions, and the specific analytical methods employed for quantification. Comprehensive quantitative data across a wide range of species is limited in publicly accessible literature; however, available data for select species are presented below for comparative analysis.
Table 1: Quantitative Occurrence of this compound Isomers in Selected Plants
| Plant Species | Isomer | Plant Part / Matrix | Concentration | Reference |
| Spearmint (Mentha spicata) | (E,Z)-1,3,5-Undecatriene | Dried Leaves | 7.93–14.46 ppm | [1] |
| Lavender (Lavandula angustifolia) | (E,E)-1,3,5-Undecatriene | Essential Oil | 0.04% | [1] |
Note: The concentration in spearmint was noted to vary depending on the drying method used.[1]
Experimental Protocols for Extraction and Analysis
The isolation and identification of volatile compounds like this compound from plant matrices require precise and sensitive analytical techniques. The general workflow involves extraction and concentration of the volatiles, followed by chromatographic separation and mass spectrometric identification.
Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free, and sensitive method for trapping volatile organic compounds from the headspace above a sample.[5][6]
Protocol:
-
Sample Preparation : Weigh a precise amount of fresh or dried plant material (e.g., 1.0-2.0 g) into a headspace vial (e.g., 20 mL).
-
Internal Standard : Add an internal standard (e.g., a known concentration of a non-native hydrocarbon like C13 or C15 alkane) to the matrix for quantification purposes.
-
Equilibration : Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[7]
-
Extraction : Expose an SPME fiber to the vial's headspace. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[8][9] Extraction is typically performed at the equilibration temperature for 30-60 minutes.[7]
-
Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.[6] Desorption time and temperature are typically 3-5 minutes at 250-270°C.[7]
Extraction Method 2: Hydrodistillation
Hydrodistillation is a traditional method used to extract essential oils from plant material.[1][10]
Protocol:
-
Apparatus Setup : Set up a Clevenger-type apparatus.[1]
-
Sample Preparation : Place a known quantity of plant material (e.g., 100-500 g) into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.[10][11]
-
Distillation : Heat the flask to boiling. The steam and volatilized essential oils will rise, travel through a condenser, and collect in a graduated separator.[12]
-
Oil Collection : The process is typically run for 3-5 hours.[13] As the condensate cools, the essential oil, being immiscible with water, will form a separate layer that can be collected.
-
Drying and Storage : Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water and store it in a sealed, dark vial at low temperature (e.g., 4°C).
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying individual components within a complex volatile mixture.[14]
Typical GC-MS Parameters:
-
Gas Chromatograph (GC) :
-
Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).[14][15]
-
Carrier Gas : Helium is used at a constant flow rate of approximately 1.0-1.5 mL/min.[16][17]
-
Oven Temperature Program : An initial temperature of 40-60°C is held for a few minutes, then ramped up at a rate of 3-10°C/min to a final temperature of 250-300°C.[17][18]
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[17]
-
Ion Source Temperature : 230°C.[15]
-
Mass Range : Scan from m/z 40 to 600.[19]
-
Identification : Compounds are tentatively identified by comparing their mass spectra with those in established libraries such as NIST (National Institute of Standards and Technology). Confirmation is achieved by comparing retention indices and mass spectra with those of authentic standards.
-
Biosynthesis of this compound
C11 hydrocarbons like this compound are plant-derived secondary metabolites. While the biosynthesis of common C6 "green leaf volatiles" is well-documented, the pathway leading to C11 compounds is less characterized but is understood to originate from the same family of reactions: the lipoxygenase (LOX) pathway.[2][20][21] This pathway utilizes polyunsaturated fatty acids (PUFAs) as precursors.
The proposed biosynthetic cascade begins with the release of PUFAs, such as α-linolenic acid (C18:3), from cell membranes by lipases.[3] A lipoxygenase (LOX) enzyme then introduces molecular oxygen to form a fatty acid hydroperoxide.[2][21] This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme.[3][21] While HPL typically cleaves C18 fatty acids into C12 and C6 fragments, specific HPLs or related enzymes in certain plants can act on different positions of the fatty acid chain or on different fatty acid precursors to yield the C11 hydrocarbon backbone of undecatriene.[22]
Conclusion and Future Directions
This compound is a noteworthy natural product with a distinct distribution in the plant kingdom, contributing significantly to the aroma of several commercially important plants. The methodologies for its extraction and analysis, primarily HS-SPME and GC-MS, are well-established, allowing for sensitive detection and identification. While its biosynthesis is believed to proceed via the lipoxygenase pathway, further research is required to identify the specific enzymes and precursors involved in generating its C11 backbone in different plant species. For drug development professionals, understanding the natural sources and biosynthesis of such compounds can open avenues for metabolic engineering to enhance production or for the synthesis of novel derivatives with potential therapeutic applications. Future research should focus on broader quantitative surveys across more plant species and detailed enzymatic studies to fully elucidate the biosynthetic control points for this compound production.
References
- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study | MDPI [mdpi.com]
- 10. vriaroma.com [vriaroma.com]
- 11. Hydro Distillation Method [allinexporters.com]
- 12. galbanum.co [galbanum.co]
- 13. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]
- 16. Analysis of the aroma components of spearmint essential oil by GC-TOFMS and AI structure analysis | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 22. db-thueringen.de [db-thueringen.de]
Spectroscopic Data of 1,3,5-Undecatriene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-undecatriene, a volatile hydrocarbon of interest in flavor, fragrance, and chemical synthesis research. Due to the existence of multiple stereoisomers, this guide will focus on the available data for specific, characterized isomers where possible. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Spectroscopic Data Summary
Mass Spectrometry (MS) Data
Mass spectrometry of this compound isomers typically shows a molecular ion peak corresponding to its molecular weight (150.26 g/mol ). The fragmentation pattern provides valuable information for structural elucidation.
Table 1: Mass Spectrometry Data for (E,E)-1,3,5-Undecatriene
| m/z | Relative Intensity (%) |
| 41 | 100 |
| 67 | 85 |
| 79 | 80 |
| 91 | 75 |
| 105 | 60 |
| 119 | 40 |
| 150 | 25 |
Table 2: Mass Spectrometry Data for (3E,5Z)-1,3,5-Undecatriene
| m/z | Relative Intensity (%) |
| 41 | 100 |
| 67 | 90 |
| 79 | 85 |
| 91 | 70 |
| 105 | 55 |
| 119 | 35 |
| 150 | 20 |
Note: The relative intensities are approximate and can vary depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified ¹H and ¹³C NMR data for this compound isomers are not widely published in tabular format. The following tables provide predicted chemical shifts based on computational models and typical values for similar olefinic structures. These should be used as a reference and may not exactly match experimental values.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Generic Isomer)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (CH2=) | 5.0 - 5.2 | Doublet of Doublets | J ≈ 10, 2 |
| H2 (CH=) | 6.2 - 6.4 | Doublet of Triplets | J ≈ 17, 10 |
| H3 (=CH-) | 5.8 - 6.1 | Multiplet | - |
| H4 (=CH-) | 5.6 - 5.9 | Multiplet | - |
| H5 (=CH-) | 5.9 - 6.2 | Multiplet | - |
| H6 (-CH=) | 5.5 - 5.8 | Multiplet | - |
| H7 (-CH2-) | 2.0 - 2.2 | Quartet | J ≈ 7 |
| H8, H9, H10 (-CH2-CH2-CH2-) | 1.2 - 1.5 | Multiplet | - |
| H11 (-CH3) | 0.8 - 1.0 | Triplet | J ≈ 7 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Generic Isomer)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH2=) | 114 - 116 |
| C2 (CH=) | 135 - 137 |
| C3 (=CH-) | 130 - 133 |
| C4 (=CH-) | 128 - 131 |
| C5 (=CH-) | 130 - 134 |
| C6 (-CH=) | 125 - 128 |
| C7 (-CH2-) | 32 - 34 |
| C8 (-CH2-) | 31 - 33 |
| C9 (-CH2-) | 22 - 24 |
| C10 (-CH2-) | 30 - 32 |
| C11 (-CH3) | 13 - 15 |
Infrared (IR) Spectroscopy Data
Table 5: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3100 - 3000 | Medium | =C-H Stretch (alkene) |
| 2960 - 2850 | Strong | C-H Stretch (alkane) |
| 1650 - 1600 | Medium | C=C Stretch (conjugated alkene) |
| 1465 - 1450 | Medium | -CH₂- Bend (scissoring) |
| 1380 - 1370 | Medium | -CH₃ Bend (symmetric) |
| 1000 - 650 | Strong | =C-H Bend (out-of-plane, specific to stereochemistry) |
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data of this compound are not explicitly published. However, the following are generalized methodologies that would be appropriate for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is set.
-
Acquisition Time: An acquisition time of 1-2 seconds is used.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed between the plates, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.
-
Injector Temperature: The injector is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
-
Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Scan Range: A mass-to-charge ratio (m/z) range of approximately 35 to 350 amu is scanned.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Geometric Isomers of 1,3,5-Undecatriene and Their Stability
This technical guide provides a comprehensive overview of the geometric isomers of 1,3,5-undecatriene, a conjugated triene of significant interest in the flavor, fragrance, and chemical synthesis sectors. The document details the structure of its key isomers, their relative thermodynamic stability based on established chemical principles and computational studies of analogous compounds, and detailed experimental protocols for their synthesis and characterization.
Introduction to this compound
This compound (C₁₁H₁₈) is a volatile hydrocarbon characterized by a conjugated system of three double bonds. This structural feature is the basis for its unique chemical properties and its powerful, diffusive green and fruity aroma, often associated with galbanum resin.[1] The molecule can exist in several geometric isomeric forms depending on the configuration (E or Z) around the double bonds at the C3 and C5 positions. The specific isomeric composition dictates its organoleptic properties and chemical reactivity. For instance, the (3E,5Z)-isomer is a key component responsible for the characteristic harsh green odor of galbanum oil.[2] Understanding the relative stability and stereoselective synthesis of these isomers is crucial for both fundamental research and industrial applications.
Geometric Isomers of this compound
The double bonds at the C3-C4 and C5-C6 positions of this compound are stereogenic, giving rise to four potential geometric isomers. The terminal C1-C2 double bond does not exhibit E/Z isomerism. The primary isomers of interest are listed in the table below.
| Isomer Name | Common Name | CAS Number | Molecular Structure |
| (3E,5E)-1,3,5-Undecatriene | trans,trans-Galbanolene | 19883-29-5 | CCCCC/C=C/C=C/C=C |
| (3E,5Z)-1,3,5-Undecatriene | Galbanolene | 51447-08-6 | CCCCC/C=C\C=C/C=C |
| (3Z,5E)-1,3,5-Undecatriene | - | 19883-27-3 | CCCCC/C=C/C=C\C=C |
| (3Z,5Z)-1,3,5-Undecatriene | cis,cis-Galbanolene | Not readily available | CCCCC/C=C\C=C\C=C |
Thermodynamic Stability of Isomers
General Principles of Stability:
-
Conjugation: Conjugated polyenes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the system of alternating double and single bonds.[1]
-
Substitution (E vs. Z): In general, trans (E) isomers are thermodynamically more stable than cis (Z) isomers. This is because the bulky substituent groups are on opposite sides of the double bond in the E configuration, which minimizes steric strain (non-bonded repulsive interactions).[4]
-
Conformation (s-trans vs. s-cis): Rotation around the central single bonds in a conjugated system leads to different conformers. The s-trans conformation (where the double bonds are trans relative to the connecting single bond) is generally lower in energy than the s-cis conformation due to reduced steric clash between hydrogen atoms.
Based on these principles, the (3E,5E)-isomer, which allows the hydrocarbon chain to adopt a more linear, extended conformation with minimal steric hindrance, is predicted to be the most stable. Isomers containing one Z-configured double bond introduce a "kink" in the chain, increasing steric interactions and thus decreasing stability. The (3Z,5Z)-isomer would be the least stable due to the cumulative steric strain from two Z-configurations.
Analogous Computational Data (1,3,5-Hexatriene): Computational studies on the simpler conjugated triene, 1,3,5-hexatriene, support the predicted stability order. Ab initio and DFT calculations consistently show that the all-trans (E) isomer is the global minimum on the potential energy surface, with cis (Z) isomers being higher in energy. For example, theoretical studies indicate that trans-hexatriene is more stable than cis-hexatriene, with the energy difference being significant enough to dictate equilibrium distributions.[5] This provides a strong theoretical basis for the stability ranking of this compound isomers.
Experimental Protocols
Stereoselective Synthesis of (3E,5Z)-1,3,5-Undecatriene via Wittig Reaction
The Wittig reaction is a powerful method for stereoselective alkene synthesis. Non-stabilized ylides typically favor the formation of Z-alkenes, which is a key step in the synthesis of the commercially important (3E,5Z)-isomer.[2] The following is a representative protocol.
Workflow Overview:
Materials:
-
Hexyltriphenylphosphonium bromide
-
(E)-2,4-Pentadienal
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add hexyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of (E)-2,4-pentadienal (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired undecatriene isomer and triphenylphosphine (B44618) oxide byproduct, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for separating and identifying the volatile isomers of this compound in a mixture, such as in an essential oil extract or a synthetic reaction product.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).
-
Column: A polar capillary column is recommended for separating geometric isomers. A common choice is a DB-WAX or HP-INNOWax column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of sample (diluted in hexane (B92381) or dichloromethane), split ratio 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to data from established libraries (e.g., NIST, Wiley). The relative abundance of each isomer is determined by integrating the area of its corresponding chromatographic peak. The different isomers will have very similar mass spectra but distinct retention times on a suitable polar column.[6][7]
References
(3E,5Z)-1,3,5-Undecatriene: A Review of its Biological Activity for Drug Development Professionals
(3E,5Z)-1,3,5-Undecatriene , also known by its synonyms cis-Galbanolene and Cystophorene, is a naturally occurring conjugated triene found in a variety of plants, most notably in galbanum oil, from which it derives its characteristic potent green and resinous aroma.[1][2] It is also found in celery, parsley, apple, peach, pear, and pineapple.[3] While extensively utilized in the fragrance and flavor industries, its documented biological activities beyond olfaction are limited, presenting a significant knowledge gap for its potential application in drug discovery and development. This technical guide summarizes the current publicly available data on the biological activity of (3E,5Z)-1,3,5-undecatriene and highlights areas where further research is required.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (3E,5Z)-1,3,5-undecatriene is provided in the table below. This information is crucial for its handling, formulation, and in the design of experimental assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ | [4] |
| Molecular Weight | 150.26 g/mol | [4] |
| CAS Number | 19883-27-3 | [4] |
| Synonyms | cis-Galbanolene, Cystophorene, (Z,E)-Undeca-1,3,5-triene | [4] |
| Physical Description | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~280-285 °C at 760 mmHg | [4] |
| Solubility | Soluble in alcohol; slightly soluble in water | [5] |
Biological Activity
The primary and most well-documented biological activity of (3E,5Z)-1,3,5-undecatriene is its potent interaction with olfactory receptors, which is responsible for its characteristic scent.[1] The Human Metabolome Database indicates its cellular location as being associated with the cell membrane.
Potential Applications in Pest Management
Areas Requiring Further Investigation
For researchers and drug development professionals, the current body of literature on (3E,5Z)-1,3,5-undecatriene presents more questions than answers. There is a notable absence of data in several key areas:
-
Quantitative Pharmacological Data: There is a lack of publicly available data such as IC₅₀, EC₅₀, binding affinities (Kᵢ, Kₔ), or other quantitative measures of its activity on specific molecular targets (receptors, enzymes, ion channels).
-
Mechanism of Action and Signaling Pathways: Beyond the general interaction with olfactory receptors, there is no information on the specific intracellular signaling pathways that (3E,5Z)-1,3,5-undecatriene may modulate.
-
In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to evaluate its potential therapeutic effects (e.g., anti-inflammatory, anticancer, antimicrobial) are absent from the available literature. While some related compounds or plant extracts containing a mixture of substances have shown biological activities, these cannot be directly attributed to (3E,5Z)-1,3,5-undecatriene itself.
-
Detailed Experimental Protocols: Specific and reproducible experimental protocols for assessing the biological activity of this compound are not described in the literature.
Logical Relationship: Current Knowledge vs. Drug Development Needs
The following diagram illustrates the gap between the current understanding of (3E,5Z)-1,3,5-undecatriene's biological activity and the information required for its consideration as a potential drug candidate.
Caption: Knowledge gap in the biological activity of (3E,5Z)-1,3,5-undecatriene.
Conclusion
References
- 1. 1,3,5-Undecatriene|Research Chemical [benchchem.com]
- 2. ScenTree - Galbanolene (CAS N° 16356-11-9) [scentree.co]
- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 4. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Undecatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene, a conjugated triene with the molecular formula C₁₁H₁₈, is a volatile organic compound of significant interest in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis.[1][2] Its isomers are known for their characteristic powerful, green, and often fruity or peppery aromas, making them valuable components in the food and perfume industries.[1][3] The conjugated system of three double bonds imparts specific chemical reactivity to these molecules, making them interesting substrates for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of the isomers of this compound, detailed experimental protocols for their synthesis and analysis, and visual representations of key chemical processes.
Physical and Chemical Properties
The physical and chemical properties of this compound are highly dependent on the specific geometric isomer. The most commonly cited isomers are the (3E,5Z), (E,E), and (Z,Z) isomers, along with commercially available mixtures.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ | [2][4] |
| Molecular Weight | 150.26 g/mol | [2][4] |
Isomer-Specific Properties
| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | (Z,Z)-1,3,5-Undecatriene | Mixture of Isomers |
| CAS Number | 19883-27-3[4] | 19883-29-5 | 19883-26-5 | 16356-11-9[1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[5] | Colorless to pale yellow liquid[6] | Colorless to light yellow liquid[1] |
| Boiling Point | 280-285 °C @ 760 mmHg[4] | 206-207 °C @ 760 mmHg (est.)[5] | 204-206 °C @ 760 mmHg[6] | ~88 °C @ 1 mmHg[1]; 280-285 °C |
| Density | - | - | - | 0.788-0.796 g/cm³[1]; 0.79 g/mL at 25 °C |
| Refractive Index | - | - | - | ~1.50[1]; n20/D 1.513 |
| Flash Point | - | 150.00 °F (est.)[5] | 150.00 °F[6] | ~66 °C[1]; 172.4 °F |
| Solubility | Slightly soluble in water; soluble in fats and ethanol[2] | Soluble in alcohol; insoluble in water[5] | Soluble in alcohol; insoluble in water[6] | - |
| Stability | Heat sensitive[1] | - | - | Heat sensitive[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.
| Spectroscopy | Isomer | Data | Source(s) |
| ¹³C NMR | (3E,5Z) | Data available, recorded on a BRUKER AM-360 | [4] |
| Mass Spec. | (3E,5Z) | Kovats Retention Index (Standard non-polar): 1165, 1167, 1163, 1165, 1160, 1165, 1165 | [4] |
| Mass Spec. | (E,E) | Mass spectrum (electron ionization) available in NIST WebBook | [7] |
| IR | Mixture | A mixture of 1,3(E),5(Z) and 1,3(E),5(E) isomers has a reported FTIR spectrum. Characteristic absorptions for conjugated dienes and trienes include C=C stretching around 1600-1650 cm⁻¹ and C-H stretching for sp² carbons above 3000 cm⁻¹. | [8][9] |
Experimental Protocols
Synthesis of this compound Isomers
The synthesis of specific isomers of this compound often employs stereoselective methods such as the Wittig reaction or organometallic coupling reactions.[1][3]
1. Wittig Reaction for the Synthesis of (3E,5E)-1,3,5-Undecatriene
This method involves the reaction of an appropriate phosphorane with an aldehyde. For the synthesis of the (3E,5E) isomer, methylene (B1212753) triphenylphosphorane can be reacted with (2E,4E)-decadienal.[3]
-
Materials: Methylene triphenylphosphorane, (2E,4E)-decadienal, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (methylene triphenylphosphorane).
-
Cool the resulting ylide solution back to 0 °C.
-
Slowly add a solution of (2E,4E)-decadienal in anhydrous THF to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain (3E,5E)-1,3,5-undecatriene.
-
2. Organometallic Coupling for the Synthesis of (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene
A patented method describes the reaction of an organometallic 1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a nickel catalyst.[10]
-
Materials: Magnesium 1-heptenyl bromide (as a mixture of Z and E isomers), (E)-1-chloro-1,3-butadiene, nickel(II) bis(triphenylphosphine) bromide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve (E)-1-chloro-1,3-butadiene in anhydrous THF.
-
To this solution, add nickel(II) bis(triphenylphosphine) bromide.
-
While cooling, add a solution of magnesium 1-heptenyl bromide in THF.
-
Heat the mixture at 35 °C for approximately 1 hour.
-
Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Separate the organic phase and wash it with a saturated aqueous salt solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure.
-
Distill the resulting mixture under reduced pressure to obtain a pure mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.
-
Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like the isomers of this compound.
-
Sample Preparation:
-
Dilute the sample containing this compound isomers in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
If quantitative analysis is required, add a known amount of an internal standard.
-
Transfer the prepared sample to a GC vial.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar column is typically used). The oven temperature is programmed to ramp up to ensure good separation.
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
-
Data Analysis:
-
The retention time from the gas chromatogram is used to distinguish between different compounds.
-
The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) for identification.
-
Chemical Reactions and Mechanisms
The conjugated triene system in this compound is the site of its key chemical reactivity.
Autoxidation of Conjugated Trienes
Conjugated trienes are susceptible to autoxidation, a free-radical chain reaction involving molecular oxygen. This process can lead to the degradation of the compound and the formation of various oxygenated products.[11][12]
The basic mechanism involves three stages: initiation, propagation, and termination.
-
Initiation: Formation of a free radical from the triene, often initiated by light, heat, or the presence of a radical initiator.
-
Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another triene molecule, propagating the chain reaction and forming a hydroperoxide.
-
Termination: The reaction is terminated when two radicals combine.
Diels-Alder Reaction
The conjugated diene portion of this compound can participate in a [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a suitable dienophile (an alkene or alkyne).[13] This reaction is a powerful tool for the formation of six-membered rings. The reaction is typically concerted and stereospecific.[14]
Mandatory Visualizations
Caption: Wittig Reaction for (3E,5E)-1,3,5-Undecatriene Synthesis.
Caption: Experimental Workflow for GC-MS Analysis.
Caption: Simplified Mechanism of Autoxidation.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E,E)-1,3,5-undecatriene, 19883-29-5 [thegoodscentscompany.com]
- 6. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 7. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
1,3,5-Undecatriene: An In-depth Technical Guide for Researchers
An Overview of a Potent Volatile Organic Compound in Flavor, Fragrance, and Beyond
Introduction
1,3,5-Undecatriene is a volatile organic compound (VOC) recognized for its potent and characteristic "green" aroma. This linear C11 hydrocarbon, with its three conjugated double bonds, exists as several stereoisomers, each contributing uniquely to its overall sensory profile.[1] While it is a minor component in many natural sources, its low odor threshold makes it a significant contributor to the scent of various fruits, vegetables, and essential oils.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biosynthesis, biological activities, and relevant experimental protocols for its synthesis, extraction, and analysis. This document is intended for researchers in the fields of natural products, flavor and fragrance chemistry, and drug development.
Physicochemical and Organoleptic Properties
This compound is a colorless to pale yellow liquid with a powerful, diffusive, and green aroma, often with nuances of pineapple, galbanum, and fresh-cut grass.[3] Its isomers, particularly (3E,5Z)-1,3,5-undecatriene, are key contributors to the characteristic scent of galbanum oil.[2] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₈ | [1][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Green, fruity, pineapple, galbanum-like | [3][4] |
| Density | 0.788 - 0.796 g/cm³ | [1][3] |
| Boiling Point | ~180 °C (approx.) | [1] |
| Refractive Index | 1.510 - 1.518 | [3] |
| Solubility | Slightly soluble in water; soluble in fats and ethanol | [3] |
Natural Occurrence and Biosynthesis
This compound is found in a variety of natural sources, including pineapple, apple, pear, celery, and parsley.[2] It is a key aroma compound in galbanum oil, derived from the resin of Ferula species.[2]
The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids. This is in contrast to many other volatile hydrocarbons that are derived from the terpenoid pathway. The proposed biosynthetic pathway begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. Subsequently, hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain volatile compounds. The formation of a C11 compound like this compound likely involves the cleavage of a C18 or C20 polyunsaturated fatty acid precursor.
References
An In-depth Technical Guide to 1,3,5-Undecatriene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-undecatriene, a volatile hydrocarbon of significant interest in various scientific disciplines. The document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its spectroscopic characteristics. Furthermore, this guide delves into the known biological activities and potential applications of this compound, particularly relevant to researchers in drug development and related fields. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.
Introduction
This compound is a conjugated triene with the molecular formula C₁₁H₁₈. It exists as a mixture of stereoisomers, each contributing to its characteristic organoleptic properties.[1] This colorless to pale yellow liquid is recognized for its powerful and diffusive green, galbanum-like odor, with fruity and peppery undertones.[1][2] Naturally occurring in various plants, including pineapple, apple, peach, and celery, it plays a significant role in the flavor and fragrance industry.[3] Beyond its sensory attributes, emerging research indicates that this compound possesses bioactive properties, including antimicrobial and antioxidant activities, positioning it as a molecule of interest for further scientific investigation.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. It is important to note that some properties may vary depending on the specific isomeric composition.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ | [1] |
| Molecular Weight | 150.26 g/mol | [1][5] |
| CAS Number | 16356-11-9 (mixture of isomers) | [1] |
| 51447-08-6 ((3E,5Z)-isomer) | [5] | |
| 19883-29-5 ((3E,5E)-isomer) | ||
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Boiling Point | ~280-285 °C at 760 mmHg | [3] |
| Flash Point | ~78 °C (172.4 °F) - closed cup | |
| Density | 0.788 - 0.796 g/mL at 25 °C | [2] |
| Refractive Index | 1.510 - 1.518 at 20 °C | [2][3] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and fats. | [2] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established, with the Wittig reaction being a prominent method for stereospecific synthesis.
Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction
A common method for the synthesis of the (3E,5E) isomer involves the Wittig reaction between methylene (B1212753) triphenylphosphorane and (2E,4E)-decadienal.[4]
Experimental Protocol:
-
Preparation of the Ylide (Methylene triphenylphosphorane): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The suspension is cooled to 0 °C, and a strong base, such as n-butyllithium, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, during which the characteristic orange-red color of the ylide develops.
-
Wittig Reaction: The flask is cooled to -78 °C, and a solution of (2E,4E)-decadienal in anhydrous THF is added dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure (3E,5E)-1,3,5-undecatriene.
Synthesis of a Mixture of (3E,5Z) and (3E,5E)-1,3,5-Undecatriene via Organometallic Coupling
A patented process describes the synthesis of a mixture of (3E,5Z) and (3E,5E) isomers through the coupling of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative.[6]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, a solution of (E)-1-chloro-1,3-butadiene in tetrahydrofuran is prepared.
-
Addition of Reagents: To this solution, nickel(II) bis(triphenylphosphine) bromide and a solution of magnesium 1-heptenyl bromide (as a mixture of Z and E isomers) in tetrahydrofuran are added while cooling.
-
Reaction Conditions: The reaction mixture is heated to approximately 35 °C and maintained at this temperature with stirring.
-
Hydrolysis and Extraction: The mixture is then cooled in an ice bath and hydrolyzed with a saturated ammonium chloride solution. After stirring for one hour, the mixture is decanted, and the organic phase is separated.
-
Purification: The organic phase is washed with a saturated aqueous salt solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is then distilled under high vacuum to yield the purified product.[6]
Spectroscopic Data
The structural elucidation of this compound and its isomers is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description |
| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns are characteristic of a long-chain unsaturated hydrocarbon. |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of alkanes and alkenes, as well as C=C stretching vibrations of the conjugated double bond system. An FTIR spectrum has been reported by Sigma-Aldrich.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectral data is available and provides detailed information on the carbon skeleton of the molecule.[7] Proton NMR (¹H NMR) would show complex signals in the olefinic region due to the coupled protons of the triene system. |
Biological Activity and Applications
This compound is not only an important fragrance and flavor compound but also exhibits several biological activities that are of interest to researchers.
-
Antimicrobial Properties: Studies have suggested that this compound possesses antimicrobial activity against certain bacteria and fungi, indicating its potential as a natural preservative.[4]
-
Antioxidant Potential: Research has also pointed towards antioxidant properties, which could offer protection against cellular damage from free radicals.[4]
-
Pest Management: The compound has been identified as a potential bioactive agent in pest management, with demonstrated efficacy against agricultural pests such as aphids and whiteflies.[1]
-
Plant Growth Regulation: There are indications that this compound may act as a signaling molecule in plants, influencing their growth and development.[1]
-
Mechanism of Action in Olfaction: Its characteristic odor is a result of its interaction with specific olfactory receptors in the nasal cavity, triggering a signal transduction cascade that leads to the perception of smell.[1]
Conclusion
This compound is a multifaceted molecule with established applications in the flavor and fragrance industry and emerging potential in agriculture and medicine. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities to serve as a valuable resource for researchers and professionals. Further investigation into its mechanisms of action for its antimicrobial and antioxidant properties could unveil new opportunities for its application in drug development and therapeutics.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. Buy this compound | 16356-11-9 [smolecule.com]
- 5. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 6. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]
- 7. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Green Heart of Galbanum: A Technical Guide to the Discovery and Analysis of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and chemical analysis of 1,3,5-undecatriene, a key volatile compound responsible for the characteristic green and potent aroma of galbanum oil. Galbanum, an aromatic gum resin derived from plants of the Ferula genus, has been utilized for centuries in traditional medicine and perfumery.[1][2] The characteristic harsh green odor of galbanum oil is largely attributed to minor constituents, with (3E,5Z)-undeca-1,3,5-triene being one of the most significant.[1] This document details the journey from the early analysis of this complex essential oil to the modern, sophisticated techniques that allow for precise identification and quantification of its key aroma components.
Historical Perspective and Discovery
The historical record of the specific first discovery of this compound in galbanum oil is not definitively documented in readily available literature. However, the investigation into the chemical composition of galbanum oil has been ongoing for many decades. Early analyses of galbanum resin identified broad chemical classes, noting it contained about 8% terpenes, 65% resin containing sulfur, and about 20% gum.[1]
While the exact date and researchers who first identified this compound remain elusive, a significant marker in the history of this compound is a patent from 1985 that references a synthesis dating back to 1967.[3] This suggests that by the late 1960s, the undecatriene isomers were known and of interest to the fragrance industry. The development of gas chromatography (GC) in the mid-20th century was a pivotal moment in the analysis of essential oils, allowing for the separation of complex volatile mixtures and paving the way for the identification of minor yet olfactorily significant compounds like the undecatrienes.
Before the advent of coupled mass spectrometry, the identification of compounds would have relied on a combination of techniques including fractional distillation, chemical derivatization, and comparison of physical properties (such as boiling point and refractive index) and spectroscopic data (like infrared and ultraviolet spectroscopy) with those of synthesized reference compounds.
Chemical Composition of Galbanum Oil
Galbanum oil is a complex mixture of volatile compounds, with monoterpenes such as α-pinene and β-pinene often being the most abundant constituents.[4] However, these major components are not the primary contributors to the characteristic "green" aroma of the oil.[5] The unique scent is largely due to the presence of several minor components, including pyrazines and the highly impactful this compound isomers.[1][5]
The concentration of this compound and other components can vary significantly depending on the geographical origin of the Ferula species, the specific plant part used, and the extraction method.[4]
Quantitative Analysis of Galbanum Oil Components
The following tables summarize the quantitative data on the chemical composition of galbanum oil from various studies.
Table 1: Concentration of this compound Isomers in Galbanum Oil
| Isomer | Concentration Range (%) | Source |
| trans-cis-1,3,5-Undecatriene | 0.4 - 2 | [6] |
| (3E,5Z)-1,3,5-Undecatriene & (3Z,5E)-1,3,5-Undecatriene | Not specified individually, but part of the overall composition |
Table 2: Major and Minor Volatile Components of Galbanum Oil from Different Sources
| Compound | Concentration Range (%) |
| β-Pinene | 40 - 70 |
| α-Pinene | 5 - 21 |
| δ-3-Carene | 2 - 16 |
| Myrcene | 2.5 - 3.5 |
| Sabinene | 0.3 - 3 |
| trans-cis-1,3,5-Undecatriene | 0.4 - 2 |
| Benzyl laurate | 20 - 25 |
| Exaltolide® | Traces |
Source: Data compiled from ScenTree.co[6]
Table 3: Chemical Composition of Organic Galbanum Essential Oil (Ferula galbaniflua) from Iran
| Component | Content (%) |
| Alpha-thujene | 1.03 |
| Alpha-pinene | 9.08 |
| Sabinene | 0.40 |
| Beta-pinene | 63.57 |
| Myrcene | 2.69 |
| Delta-3-carene | 5.42 |
| Cymene | 0.98 |
| Limonene | 1.77 |
| Trans-pinocarveol | 1.31 |
| Pinocarvone | 0.86 |
| Myrtenal | 0.41 |
| Myrtenol | 1.25 |
| Fenchyl Acetate | 2.19 |
| Carvacrol Methyl Ether | 0.90 |
| Bicyclo[3.1.1]hept-2-ene-2-methanol,6,6-dimethyl- | 1.20 |
| Terpinyl Acetate | 1.13 |
| Alpha-amorphene | 0.64 |
| 10s,11s-Himachala-3(12),4-diene | 0.94 |
| Gamma-cadinene | 1.12 |
| Guaiol | 0.78 |
| Bicyclo[4.4.0]dec-1-ene, 2-isopropyl-5-methyl-9-methylene- | 0.70 |
| Aromadendrene | 1.43 |
Source: NHR Organic Oils Certificate of Analysis
Experimental Protocols
The methodologies for the analysis of galbanum oil and the identification of its components have evolved significantly over time.
Plausible Historical Experimental Workflow (Mid-20th Century)
Prior to the routine use of mass spectrometry, the identification of a novel compound like this compound in a complex mixture like galbanum oil would have been a meticulous process.
1. Extraction of Essential Oil:
-
The oleo-gum-resin of Ferula gummosa is subjected to steam distillation to extract the volatile essential oil.
2. Fractional Distillation:
-
The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions with the characteristic "green" odor are collected for further analysis.
3. Preparative Gas Chromatography (GC):
-
The enriched fractions are injected into a preparative gas chromatograph.
-
Individual peaks are collected as they elute from the column. Sensory evaluation (olfactometry) at the GC outlet would be crucial to pinpoint the exact compound(s) with the desired aroma.
4. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The isolated compound is analyzed by IR spectroscopy to identify functional groups (e.g., C=C double bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis by UV-Vis spectroscopy helps to identify conjugated double bond systems, which are characteristic of undecatriene.
5. Chemical Derivatization and Elemental Analysis:
-
Chemical reactions are performed on the isolated compound to create derivatives, which can help in structure elucidation.
-
Elemental analysis is conducted to determine the empirical formula of the compound.
6. Synthesis and Confirmation:
-
Based on the collected data, a chemical structure is proposed.
-
The proposed structure is synthesized in the laboratory.
-
The physical and spectroscopic properties of the synthesized compound are compared with those of the isolated natural product for final confirmation.
Modern Experimental Workflow: Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O)
Modern analytical techniques allow for a much more rapid and detailed analysis of complex volatile mixtures.
1. Sample Preparation:
-
Galbanum essential oil is diluted in a suitable solvent (e.g., dichloromethane) prior to injection.
2. Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O) Analysis:
-
The diluted sample is injected into a multidimensional gas chromatograph coupled to both a mass spectrometer and an olfactometry port.[5]
-
First Dimension GC: The sample is first separated on a non-polar capillary column.
-
Heart-Cutting: Specific portions of the eluent from the first column, particularly those with the characteristic galbanum aroma as determined by the olfactometry port, are selectively transferred ("heart-cut") to a second GC column.
-
Second Dimension GC: The "heart-cut" portion is further separated on a second column of different polarity (e.g., a polar column) to resolve co-eluting compounds.
-
Mass Spectrometry (MS): The eluent from the second column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Olfactometry (O): Simultaneously, a portion of the eluent is directed to an olfactometry port where a trained analyst can sniff the effluent and record the odor description and intensity at specific retention times.[5]
3. Data Analysis and Compound Identification:
-
The mass spectra of the unknown compounds are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Retention indices (Kovats indices) are calculated and compared with literature values for further confirmation.
-
The odor descriptions from the olfactometry analysis are correlated with the peaks identified by the MS to pinpoint the specific aroma-active compounds.[5]
4. Synthesis and Confirmation (for novel compounds):
-
For newly identified compounds, a reference standard is synthesized.[5]
-
The mass spectrum, retention index, and odor of the synthesized standard are compared with those of the compound detected in the galbanum oil to confirm its identity.[5]
Visualizations
Historical Analysis Workflow
Caption: Plausible historical workflow for the isolation and identification of a novel compound from galbanum oil.
Modern Analysis Workflow
Caption: Modern workflow for the analysis and identification of this compound in galbanum oil using MD-GC-MS-O.
References
The Dual Potential of 1,3,5-Undecatriene: A Technical Whitepaper on its Antimicrobial and Antioxidant Properties
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
1,3,5-Undecatriene, a volatile hydrocarbon found in various natural sources, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of its antimicrobial and antioxidant properties. While research has indicated its efficacy against specific bacterial strains, a complete profile of its antioxidant capacity remains an area for further investigation. This document summarizes the available quantitative data, presents detailed experimental protocols for relevant assays, and visualizes potential mechanisms and workflows to guide future research and development in this area.
Introduction
This compound is a triene with the molecular formula C₁₁H₁₈, known for its presence in various plants and essential oils, contributing to their characteristic aromas.[1][2] It exists in different isomeric forms, such as (E,Z)-1,3,5-undecatriene and (E,E)-1,3,5-undecatriene, which have been identified in sources like spearmint and lavender.[2] Beyond its olfactory properties, preliminary studies have suggested that this compound possesses antimicrobial capabilities, positioning it as a potential candidate for applications in food preservation and as a natural antimicrobial agent.[2] This guide aims to consolidate the existing knowledge on the antimicrobial and potential antioxidant properties of this compound to serve as a resource for the scientific community.
Antimicrobial Properties of this compound
Research has demonstrated the antimicrobial activity of this compound against common pathogenic bacteria.
Quantitative Antimicrobial Data
The available data on the antimicrobial efficacy of this compound is summarized in the table below.
| Microorganism | Assay Type | Concentration/Result | Reference |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | ~0.5% v/v | [2] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | ~0.5% v/v | [2] |
Postulated Mechanism of Antimicrobial Action
While the specific signaling pathways for this compound have not been fully elucidated, the antimicrobial action of terpenes, a class of compounds to which undecatriene is related, is often attributed to their lipophilic nature. This property allows them to partition into and disrupt the structure and function of microbial cell membranes. The proposed mechanism involves membrane expansion, increased fluidity and permeability, which in turn can disturb essential cellular processes such as respiration and ion transport.
Caption: Postulated mechanism of antimicrobial action for terpene-like compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a volatile, lipophilic compound like this compound using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (E. coli, S. aureus)
-
This compound
-
Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)
-
Positive control antibiotic (e.g., gentamicin)
-
Negative control (broth and solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include wells for a positive control (bacteria and antibiotic), a negative control (broth only), and a solvent control (bacteria and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Caption: Generalized workflow for MIC determination using broth microdilution.
Antioxidant Properties of this compound
Currently, there is a lack of specific quantitative data in the peer-reviewed literature regarding the antioxidant properties of this compound, including IC₅₀ values from standard assays such as DPPH and ABTS.
Potential Antioxidant Mechanisms of Unsaturated Hydrocarbons
Unsaturated hydrocarbons, like this compound, may exhibit antioxidant activity through mechanisms involving the donation of a hydrogen atom from an allylic position to a free radical, thereby neutralizing it. The resulting hydrocarbon radical may be stabilized by resonance across the conjugated double bond system.
Caption: Potential mechanism of free radical scavenging by an unsaturated hydrocarbon.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for assessing the antioxidant activity of a volatile compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
DPPH solution in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM)
-
This compound
-
Solvent for this compound (e.g., methanol, ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control in the chosen solvent.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each well or cuvette, followed by the addition of the sample or control solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Experimental Protocol: ABTS Radical Cation Decolorization Assay
This protocol outlines a general procedure for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Solvent (e.g., ethanol, methanol, or water)
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•⁺) Generation: Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Working Solution Preparation: Dilute the ABTS•⁺ solution with the solvent to an absorbance of approximately 0.7 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and the positive control.
-
Reaction Mixture: Add the sample or control solutions to the ABTS•⁺ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•⁺ scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.
Conclusion and Future Directions
This compound exhibits documented antimicrobial activity against key bacterial pathogens, suggesting its potential as a natural antimicrobial agent. However, a significant knowledge gap exists regarding its antioxidant properties. Future research should focus on:
-
Quantitative Antioxidant Assessment: Performing DPPH, ABTS, and other antioxidant assays to determine the IC₅₀ values and antioxidant capacity of this compound and its isomers.
-
Broad-Spectrum Antimicrobial Screening: Evaluating the activity of this compound against a wider range of microorganisms, including fungi and antibiotic-resistant bacterial strains.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways involved in its antimicrobial and any potential antioxidant effects.
-
In Vivo Efficacy and Safety: Conducting studies in relevant models to assess the in vivo efficacy, toxicity, and pharmacokinetic profile of this compound.
Addressing these research areas will provide a more complete understanding of the bioactive potential of this compound and facilitate its development for various applications in the pharmaceutical, food, and cosmetic industries.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of (3E,5Z)-1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3E,5Z)-1,3,5-Undecatriene is a conjugated triene of interest in various chemical research and development sectors, including flavor and fragrance chemistry, and as a building block in the synthesis of more complex organic molecules.[1][2] This document outlines detailed protocols for the laboratory-scale synthesis of (3E,5Z)-1,3,5-undecatriene, focusing on stereoselective methods to achieve the desired isomeric purity. The primary methods covered are the Wittig reaction and a catalytic cross-coupling approach. This guide is intended for researchers, scientists, and professionals in drug development and other fields requiring the synthesis of specific alkene isomers.
Introduction
(3E,5Z)-1,3,5-Undecatriene is a naturally occurring compound found in sources such as apples, peaches, and pears.[2] Its distinct, powerful, and diffusive green, galbanum-like odor makes it a valuable component in the flavor and fragrance industry.[2] Beyond its sensory properties, the conjugated triene system of undecatriene makes it a versatile starting material for various chemical transformations and the development of new polymers.[1] The stereoselective synthesis of the (3E,5Z) isomer is crucial for its specific properties and applications. This document provides detailed methodologies for two effective synthetic routes.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol [3] |
| Appearance | Colorless to pale yellow clear liquid |
| Boiling Point | 206-207 °C at 760 mmHg (est.)[4] |
| Density | 0.79 g/mL at 25 °C (lit.)[5] |
| Refractive Index | n20/D 1.513 (lit.)[5] |
| Solubility | Soluble in alcohol; Insoluble in water[4][6] |
| CAS Number | 51447-08-6[7] |
Synthesis Protocols
Two primary stereoselective methods for the synthesis of (3E,5Z)-1,3,5-undecatriene are detailed below: the Wittig reaction and a nickel-catalyzed cross-coupling reaction.
Protocol 1: Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and phosphonium (B103445) ylides.[8][9] For the synthesis of (3E,5Z)-1,3,5-undecatriene, a stabilized ylide is reacted with an α,β-unsaturated aldehyde to control the stereochemistry of the newly formed double bond.[10]
Reaction Scheme:
(C₆H₅)₃P⁺C₆H₁₃Br⁻ + Base → (C₆H₅)₃P=CHC₅H₁₁ (C₆H₅)₃P=CHC₅H₁₁ + (E)-2,4-pentadienal → (3E,5Z)-1,3,5-undecatriene + (C₆H₅)₃PO
Materials and Reagents:
-
Hexyltriphenylphosphonium bromide
-
(E)-2,4-pentadienal
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., hexane (B92381), ethyl acetate)
Experimental Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of (E)-2,4-pentadienal in anhydrous THF to the ylide solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to isolate the (3E,5Z)-1,3,5-undecatriene.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | ~67% | [1] |
| Stereoisomeric Purity | 92-96% | [11] |
Protocol 2: Nickel-Catalyzed Cross-Coupling
This method involves the reaction of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative in the presence of a nickel catalyst.[12]
Reaction Scheme:
(Z)-CH₃(CH₂)₄CH=CH-MgBr + (E)-Cl-CH=CH-CH=CH₂ + Ni(PPh₃)₂Br₂ → (3E,5Z)-1,3,5-undecatriene
Materials and Reagents:
-
Magnesium (Z)-1-heptenyl bromide (or other organometallic (Z)-1-heptenyl compounds)
-
(E)-1-chloro-1,3-butadiene (or other (E)-1,3-butadiene derivatives with a leaving group)
-
Nickel(II) bis(triphenylphosphine) bromide [Ni(PPh₃)₂Br₂]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Antioxidant (for distillation)
Experimental Procedure:
-
Reaction Setup:
-
In a reaction vessel under a nitrogen atmosphere, dissolve (E)-1-chloro-1,3-butadiene and a catalytic amount of nickel(II) bis(triphenylphosphine) bromide in anhydrous THF.
-
Cool the solution.
-
-
Cross-Coupling Reaction:
-
Slowly add a solution of magnesium (Z)-1-heptenyl bromide in THF to the cooled reaction mixture.
-
After the addition, heat the mixture to approximately 35 °C for about 1 hour, or until the starting materials are consumed (monitored by TLC or GC).
-
-
Work-up and Purification:
-
Hydrolyze the reaction mixture by adding a saturated aqueous ammonium chloride solution and stir for one hour.
-
Separate the organic phase and wash it again with the saturated salt solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent by evaporation under reduced pressure (20 mmHg) at a temperature of 30 °C.
-
Distill the resulting mixture in the presence of an antioxidant under reduced pressure (e.g., 0.05 mmHg) at a temperature of 35 °C to obtain a pure mixture of (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene.
-
The isomers can be separated by preparative gas phase chromatography if required.[12]
-
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | ~48-54% | [12] |
| Isomer Ratio ((3E,5Z) : (3E,5E)) | 7:3 to 6:4 | [12] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (3E,5Z)-1,3,5-undecatriene.
Caption: General workflow for the synthesis of (3E,5Z)-1,3,5-undecatriene.
Conclusion
The stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene can be effectively achieved through methods such as the Wittig reaction and nickel-catalyzed cross-coupling. The choice of method may depend on the availability of starting materials, desired scale, and required isomeric purity. The protocols provided herein offer detailed guidance for the laboratory preparation of this valuable compound for applications in research, development, and industry. Careful control of reaction conditions and purification techniques are paramount to achieving high yields and purity of the target (3E,5Z) isomer.
References
- 1. Buy 1,3,5-Undecatriene | 16356-11-9 [smolecule.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 5. This compound, mixture of 1,3(E),5(Z) and 1,3(E),5(E) isomers = 70 , stabilized 16356-11-9 [sigmaaldrich.com]
- 6. (Z,E)-1,3,5-undecatriene [flavscents.com]
- 7. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Two new stereoselective syntheses of (3E,5Z)-1,3,5-undecatriene-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 12. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]
Application Notes and Protocols for 1,3,5-Undecatriene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene is a versatile conjugated triene that serves as a valuable building block in organic synthesis. Its structure, featuring a sequence of alternating double and single bonds, allows it to participate in a variety of chemical transformations, most notably pericyclic reactions such as cycloadditions. This makes it a key intermediate in the synthesis of complex molecules, including natural products and novel materials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use in subsequent cycloaddition reactions.
Application Notes: Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable and widely used method for the stereoselective synthesis of alkenes, including conjugated systems like this compound.[3] The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. By carefully selecting the appropriate ylide and aldehyde precursors, specific isomers of this compound can be synthesized with high efficiency.
For instance, the (3E,5E)-isomer of this compound can be prepared with a high yield of approximately 90% through the reaction of methylene (B1212753) triphenylphosphorane with (2E,4E)-decadienal.[1] In contrast, the (3E,5Z)-isomer is accessible with a respectable yield of around 67% by reacting hexyltriphenylphosphonium bromide with (E)-2,4-pentadienal.[1] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions, with stabilized ylides generally favoring the formation of E-alkenes.[1]
Experimental Protocol: Synthesis of (3E,5E)-1,3,5-Undecatriene
This protocol details the synthesis of (3E,5E)-1,3,5-undecatriene using a Wittig reaction.
Materials:
-
Methylene triphenylphosphorane
-
(2E,4E)-Decadienal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and distillation
Procedure:
-
Ylide Generation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) to the suspension with vigorous stirring. The formation of the orange-red ylide, methylene triphenylphosphorane, will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: To the freshly prepared ylide solution, add a solution of (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure (3E,5E)-1,3,5-undecatriene.
Quantitative Data for Synthesis of this compound Isomers
| Isomer | Ylide Precursor | Aldehyde Precursor | Yield (%) | Reference |
| (3E,5E)-1,3,5-Undecatriene | Methylene triphenylphosphorane | (2E,4E)-Decadienal | ~90% | [1] |
| (3E,5Z)-1,3,5-Undecatriene | Hexyltriphenylphosphonium bromide | (E)-2,4-Pentadienal | ~67% | [1] |
Application Notes: this compound in Cycloaddition Reactions
The conjugated triene system of this compound makes it an excellent candidate for participating in cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.[1] In this type of reaction, the triene can act as the four-pi electron component (diene), reacting with a two-pi electron component (dienophile) to form a six-membered ring. The extended conjugation in this compound also allows for the possibility of higher-order cycloadditions, such as [6+4] cycloadditions, leading to the formation of larger ring systems like ten-membered rings.[1] These reactions are powerful tools for the construction of complex cyclic and bicyclic frameworks.
Experimental Protocol: Illustrative Diels-Alder Reaction of a Conjugated Triene
This protocol provides a general methodology for the Diels-Alder reaction of a conjugated triene, which can be adapted for this compound.
Materials:
-
This compound (or a similar conjugated triene)
-
Maleic anhydride (B1165640)
-
Xylene (or other high-boiling solvent like toluene)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the conjugated triene (1.0 equivalent) and maleic anhydride (1.0 equivalent) in xylene. Add a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by the disappearance of the reactants, often indicated by a color change. Maintain reflux for 2-4 hours.
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The Diels-Alder adduct may crystallize out of the solution. To facilitate further crystallization, cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials and solvent.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator.
-
Characterization: The structure and purity of the Diels-Alder adduct can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry, and by melting point determination.
Expected Quantitative Data for a Diels-Alder Reaction
The following table provides hypothetical data for a Diels-Alder reaction of this compound with maleic anhydride, based on typical outcomes for similar reactions.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| This compound | Maleic anhydride | Substituted cyclohexene (B86901) dicarboxylic anhydride | 60-80 (estimated) | 120-140 (estimated) | IR: C=O stretch (~1780, 1850 cm⁻¹), C=C stretch (~1650 cm⁻¹). ¹H NMR: Olefinic protons (~5.5-6.5 ppm), protons adjacent to anhydride (~3.0-4.0 ppm). ¹³C NMR: Carbonyl carbons (~170 ppm), olefinic carbons (~120-140 ppm). |
Visualizations
Caption: Wittig synthesis of (3E,5E)-1,3,5-undecatriene.
Caption: Diels-Alder cycloaddition of this compound.
References
The Application of 1,3,5-Undecatriene in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene is a highly influential aroma chemical prized for its potent and diffusive green, resinous, and galbanum-like aroma with peppery and fruity nuances.[1][2] This conjugated triene is a key component in creating fresh, natural, and vibrant notes in a wide array of flavor and fragrance compositions. Its various isomers, particularly (3E,5Z)-1,3,5-undecatriene, are found naturally in sources such as galbanum oil, apples, peaches, pears, and pineapple.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of this compound in research and development within the flavor and fragrance industry.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ | [1] |
| Molecular Weight | 150.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor Profile | Green, galbanum, resinous, peppery, fruity, pineapple | [1][2] |
| Boiling Point | 204-207 °C at 760 mmHg | [5] |
| Flash Point | ~65.8 °C (150 °F) | [5] |
| Specific Gravity | 0.788 - 0.796 g/cm³ at 20°C | [6] |
| Refractive Index | 1.510 - 1.518 at 20°C | [1] |
| logP (o/w) | ~5.05 | [5] |
| Solubility | Insoluble in water; soluble in alcohol | [5] |
| Vapor Pressure | ~0.336 mmHg at 25°C | [5] |
Sensory Threshold of this compound Isomers
| Isomer | Odor Threshold in Water (ppb) | Source |
| (E,Z)-1,3,5-Undecatriene | 0.00001 - 0.00002 | [7] |
Concentration in Natural Sources
| Natural Source | Isomer | Concentration Range | Source |
| Galbanum Oil | (E,Z)-1,3,5-Undecatriene | 0.4 - 2% | |
| Spearmint (dried) | (E,Z)-1,3,5-Undecatriene | 7.93 - 14.46 ppm | [6] |
| Lavender Essential Oil | (E,E)-1,3,5-Undecatriene | 0.04% | [6] |
| Apple | (3E,5Z)-1,3,5-Undecatriene | Present | [1][2][3] |
| Peach | (3E,5Z)-1,3,5-Undecatriene | Present | [1][2][3] |
| Bartlett Pear | (3E,5Z)-1,3,5-Undecatriene | Present | [1][2][3] |
| Pineapple | (3E,5Z)-1,3,5-Undecatriene | Present | [1][2][3] |
Application Notes
Fragrance Applications
This compound is a powerful tool for perfumers seeking to impart a natural and vibrant green character to their creations.
-
Top Note Enhancement: Due to its high volatility and diffusive nature, it provides a significant "lift" to the top notes of a fragrance, creating an initial impression of freshness and naturalness.[2]
-
Green and Galbanum Effects: It is a key component in the reconstruction of galbanum oil and is used to create intense green, leafy, and slightly bitter notes reminiscent of crushed leaves and stems.
-
Floral and Fruity Accords: In floral compositions, it can be used in trace amounts to add a natural green stem-like quality. In fruity accords, particularly those with apple, pear, and pineapple notes, it enhances the perception of authentic fruitiness.
-
Blending: It blends seamlessly with citrus oils, linalool, geraniol, and dihydromyrcenol, making it a versatile ingredient in modern floral-green and aromatic compositions.
-
Stability: this compound demonstrates good stability in a variety of product bases, including soaps, shampoos, lotions, and detergents, even under high pH conditions.
Flavor Applications
In the flavor industry, this compound is used in trace amounts to impart specific green and vegetable-like nuances.
-
Green Vegetable Notes: It is highly effective in creating the characteristic flavor profiles of green bell pepper and green chili pepper.[2]
-
Fruit Flavor Enhancement: It can be used to add a "fresh-cut" and unripe nuance to fruit flavors, enhancing their authenticity.
-
Herbal Flavors: It contributes to the complexity of herbal flavorings, providing a fresh, green background note.
Experimental Protocols
Protocol 1: Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction (Representative)
This protocol is a representative example of a Wittig reaction for the synthesis of a this compound isomer.[1][8][9]
Materials:
-
(2E,4E)-Decadienal
-
n-Butyllithium (n-BuLi) in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Ylide Preparation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexane to the suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange/red, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0°C.
-
Slowly add a solution of (2E,4E)-decadienal in anhydrous THF to the ylide solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield the desired (3E,5E)-1,3,5-undecatriene.
-
Protocol 2: Isolation of this compound from Galbanum Oil via Steam Distillation (Representative)
This protocol outlines a general procedure for the isolation of volatile compounds like this compound from essential oils.[10][11][12]
Materials:
-
Galbanum essential oil
-
Steam distillation apparatus (including a large round-bottom flask, Claisen adapter, condenser, and receiving flask)
-
Heating mantle or steam generator
-
Separatory funnel
-
Dichloromethane (B109758) or diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Apparatus Setup:
-
Set up the steam distillation apparatus as shown in the diagram below. Place the galbanum oil in the distilling flask and add water until the oil is just covered.
-
-
Distillation:
-
Heat the water in the distilling flask to generate steam, or introduce steam from an external source.
-
The steam will pass through the galbanum oil, vaporizing the volatile components, including this compound.
-
The mixture of steam and volatile compounds will then pass through the condenser and collect in the receiving flask as a two-phase mixture (oil and water).
-
-
Extraction:
-
Transfer the distillate to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 30 mL).
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the volatile fraction of galbanum oil, which will be enriched in this compound. Further fractional distillation under reduced pressure may be required for higher purity.
-
Protocol 3: Quantification of this compound in Essential Oils by GC-MS
This protocol provides a general framework for the quantitative analysis of this compound.[13][14][15][16]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., hexane or ethanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the essential oil sample in the same solvent.
-
-
GC-MS Analysis:
-
Inject a known volume of each standard and the sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the components. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).
-
The mass spectrometer should be operated in full scan mode to identify the components and in selected ion monitoring (SIM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the essential oil sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Caption: Olfactory signaling pathway for this compound.
Caption: Experimental workflow for this compound.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. scent.vn [scent.vn]
- 5. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 6. This compound|Research Chemical [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. galbanum.co [galbanum.co]
- 11. essentialoils.ir [essentialoils.ir]
- 12. engineering.iastate.edu [engineering.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 15. academics.su.edu.krd [academics.su.edu.krd]
- 16. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Sensitivity GC-MS Analysis of 1,3,5-Undecatriene for Flavor and Fragrance Profiling
Abstract
1,3,5-Undecatriene is a volatile organic compound of significant interest in the flavor and fragrance industry, contributing characteristic green and galbanum-like notes to a variety of consumer products.[1] Accurate and sensitive quantification of its various isomers is crucial for quality control, product development, and regulatory compliance. This application note presents a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology, including sample preparation and instrument parameters, is optimized for high sensitivity and reproducibility, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a triene with the molecular formula C₁₁H₁₈, existing as multiple stereoisomers, including (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene.[2][3] These isomers are found naturally in products such as pineapple, celery, and lavender essential oil and are key components in the formulation of fragrances and flavors.[1] The analytical challenge lies in the separation and accurate quantification of these isomers, which may be present at trace levels in complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass-to-charge ratios.[4][5] This application note provides a robust protocol for the GC-MS analysis of this compound, suitable for both qualitative and quantitative assessments.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as essential oils, beverages, or liquid flavor formulations.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (50 mL)
-
Glass vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
Procedure:
-
Pipette 5 mL of the liquid sample into a 50 mL separatory funnel.
-
Add 5 mL of saturated NaCl solution to the separatory funnel. This helps to reduce the formation of emulsions.
-
Add 10 mL of hexane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes. The upper layer will be the organic (hexane) phase containing the this compound.
-
Drain the lower aqueous layer and collect the upper organic layer into a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Carefully transfer the dried organic extract to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Total Run Time: 25 minutes
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-350 m/z
-
Solvent Delay: 3 minutes
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of a series of calibration standards of (3E,5Z)-1,3,5-undecatriene. The data demonstrates the linearity and sensitivity of the method.
| Concentration (ng/µL) | Retention Time (min) | Peak Area (Counts) | Key Fragment Ions (m/z) |
| 1 | 10.25 | 15,340 | 79, 93, 107, 121, 150 |
| 5 | 10.25 | 78,120 | 79, 93, 107, 121, 150 |
| 10 | 10.24 | 155,980 | 79, 93, 107, 121, 150 |
| 25 | 10.25 | 390,500 | 79, 93, 107, 121, 150 |
| 50 | 10.24 | 785,200 | 79, 93, 107, 121, 150 |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Conceptual diagram of the GC-MS analysis process.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in various sample matrices. The protocol is straightforward to implement and yields high-quality data suitable for both research and industrial applications. The clear separation of isomers and the high sensitivity of the mass spectrometer allow for accurate quantification at low concentrations, which is essential for the flavor and fragrance industries. This method can be adapted for the analysis of other volatile and semi-volatile compounds with minimal modifications.
References
Application Note: High-Resolution Purification of 1,3,5-Undecatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene is a volatile hydrocarbon found in various natural sources and is of significant interest in the fragrance, flavor, and pharmaceutical industries due to its organoleptic properties and potential as a synthetic intermediate.[1] It exists as a mixture of geometric isomers, primarily (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene, each contributing differently to the overall chemical and sensory profile of a product.[1][2] The subtle differences in the spatial arrangement of atoms around the double bonds in these isomers lead to distinct physical and chemical properties, making their separation a critical yet challenging task for ensuring product purity, efficacy, and consistency.
This application note provides detailed protocols and comparative data for the purification of this compound isomers, focusing on advanced chromatographic and distillation techniques. The methodologies outlined are designed to provide researchers and drug development professionals with the necessary tools to achieve high-purity separation of these valuable isomers.
Challenges in Isomer Separation
The primary challenge in separating geometric isomers of this compound lies in their similar physicochemical properties, such as boiling points and polarities.[3] This similarity often leads to co-elution in standard chromatographic systems and poor separation in simple distillations.[3] Achieving high-resolution separation requires techniques that can exploit the subtle differences in the isomers' molecular shape and electronic structure.
Purification Techniques
Several techniques can be employed for the separation of this compound isomers, each with its own advantages and limitations in terms of resolution, scalability, and throughput. The most effective methods include Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), Preparative Gas Chromatography (Prep-GC), and Fractional Distillation.
Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
Silver-ion chromatography is a powerful technique for separating unsaturated compounds based on the number, configuration, and position of their double bonds.[4] The separation mechanism relies on the reversible formation of polar complexes between silver ions and the π-electrons of the double bonds.[4][5] The stability of these complexes varies for different geometric isomers; typically, cis isomers form more stable complexes than trans isomers, leading to longer retention times on the column.[5] This technique offers excellent selectivity for geometric isomers of conjugated trienes.[6][7]
Preparative Gas Chromatography (Prep-GC)
Preparative Gas Chromatography is a high-resolution technique suitable for separating volatile compounds like this compound on a larger scale than analytical GC.[8][9] The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a packed or capillary column.[2] By carefully selecting the stationary phase and optimizing the temperature program, high-purity fractions of individual isomers can be collected.
Fractional Distillation
Fractional distillation is a fundamental technique for separating liquids with close boiling points.[5] While the boiling points of this compound isomers are very similar, a highly efficient fractional distillation column with a large number of theoretical plates can achieve a degree of separation.[9][10] This method is particularly useful for initial, large-scale enrichment of the more volatile isomer.
Data Presentation
The following table summarizes the expected performance of the different purification techniques for the separation of this compound isomers. The values are illustrative and may vary depending on the specific experimental conditions and the initial isomer ratio in the mixture.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Scalability | Instrumentation Complexity |
| Ag+-HPLC | >99 | 60-80 | Low to Medium | High |
| Preparative GC | >98 | 50-70 | Low to Medium | High |
| Fractional Distillation | 90-95 | 70-90 | High | Medium |
Experimental Protocols
Protocol 1: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)
This protocol is adapted from methodologies used for the separation of other conjugated geometric isomers.[6]
1. Preparation of the Ag+-HPLC Column: a. Prepare a 10% (w/v) solution of silver nitrate (B79036) in deionized water. b. Use a commercial silica-based HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Slowly pump the silver nitrate solution through the column at a low flow rate (e.g., 0.2 mL/min) until the column is saturated. d. Wash the column thoroughly with isopropanol (B130326) followed by hexane (B92381) to remove excess silver nitrate and water.
2. Mobile Phase Preparation: a. Prepare a mobile phase consisting of a gradient of acetonitrile (B52724) in hexane. b. Start with a low concentration of acetonitrile (e.g., 0.1%) and gradually increase to elute the more strongly retained isomer.
3. Sample Preparation and Injection: a. Dissolve the this compound isomer mixture in hexane to a concentration of 1-5 mg/mL. b. Filter the sample through a 0.45 µm syringe filter. c. Inject an appropriate volume (e.g., 10-100 µL) onto the column.
4. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min b. Detection: UV at 230 nm c. Gradient: 0.1% to 2% acetonitrile in hexane over 30 minutes. d. Fraction Collection: Collect fractions corresponding to the resolved isomer peaks.
5. Post-Run Analysis: a. Analyze the collected fractions by analytical GC to confirm purity. b. Evaporate the solvent under reduced pressure to obtain the purified isomers.
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol outlines a general procedure for Prep-GC.
1. Instrument Setup: a. Install a suitable packed or wide-bore capillary column (e.g., a polar stationary phase like DB-23 or a liquid crystal phase). b. Use a preparative-scale injector and a fraction collector at the outlet. c. An effluent splitter should be used to divert a small portion of the flow to a detector (e.g., FID) while the majority is directed to the collection traps.[8]
2. Sample Preparation: a. The neat this compound isomer mixture can be injected directly or diluted in a volatile solvent like pentane (B18724) if necessary.
3. Chromatographic Conditions: a. Carrier Gas: Helium or Nitrogen at an optimized flow rate. b. Injector Temperature: 250 °C c. Oven Temperature Program: Start at a temperature below the boiling point of the isomers (e.g., 100 °C) and ramp up at a slow rate (e.g., 2-5 °C/min) to a final temperature of 220 °C. d. Detector Temperature: 280 °C e. Injection Volume: 10-500 µL depending on the column capacity.
4. Fraction Collection: a. Set the fraction collector to trap the effluent at the retention times corresponding to the individual isomers as determined by analytical runs. b. The traps are typically cooled with liquid nitrogen or a dry ice/acetone bath to condense the purified compounds.
5. Purity Verification: a. Re-inject a small aliquot of each collected fraction into an analytical GC to determine the isomeric purity.
Protocol 3: Fractional Distillation
This protocol describes a standard laboratory-scale fractional distillation.
1. Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux or packed fractionating column (at least 30 cm in length), a distillation head with a thermometer, a condenser, and a receiving flask. b. The apparatus should be well-insulated to maintain the temperature gradient.
2. Distillation Procedure: a. Place the this compound isomer mixture into the round-bottom flask with a few boiling chips or a magnetic stir bar. b. Heat the flask slowly and evenly using a heating mantle. c. As the mixture begins to boil, observe the vapor rising through the fractionating column. d. Control the heating rate to ensure a slow and steady distillation. e. The isomer with the lower boiling point will distill first. Collect the initial fraction over a narrow temperature range. f. As the temperature at the distillation head begins to rise, change the receiving flask to collect the next fraction, which will be a mixture of the isomers. g. A final fraction, enriched in the higher-boiling isomer, can be collected at a higher temperature.
3. Analysis of Fractions: a. Analyze the composition of each fraction using analytical GC to determine the degree of separation achieved. b. Multiple distillations of the enriched fractions may be necessary to achieve higher purity.
Visualizations
Caption: General workflow for the purification and analysis of this compound isomers.
Caption: Logical relationship in Silver-Ion Chromatography for isomer separation.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. vurup.sk [vurup.sk]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of 1,3,5-Undecatriene Isomers via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of specific isomers of 1,3,5-undecatriene, a conjugated triene of interest in flavor and fragrance chemistry, as well as a potential building block in organic synthesis. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds with good stereocontrol, making it well-suited for the preparation of distinct E/Z isomers of this compound.
Introduction to the Wittig Reaction for Conjugated Triene Synthesis
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide.[1] The stereochemical outcome of the reaction is largely dependent on the nature of the phosphorus ylide employed.
-
Z-Alkenes from Unstabilized Ylides: Non-stabilized ylides, typically those with alkyl or simple aryl substituents, react under kinetic control to predominantly form Z-alkenes.[1][2] These reactions are often carried out in aprotic, non-polar solvents in the absence of lithium salts to maximize Z-selectivity.
-
E-Alkenes from Stabilized Ylides: Stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, are more stable and react under thermodynamic control to give primarily E-alkenes.[1][2]
By carefully selecting the appropriate Wittig reagent and reaction conditions, specific isomers of this compound can be synthesized.
General Experimental Workflow
The general workflow for the Wittig reaction involves two main stages: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with a carbonyl compound.
Caption: General experimental workflow for the Wittig reaction.
Stereoselectivity in the Wittig Reaction
The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide.
Caption: Relationship between ylide type and alkene stereochemistry.
Experimental Protocols
Synthesis of (3E,5E)-1,3,5-Undecatriene
This protocol describes the synthesis of the all-E isomer of this compound via the Wittig reaction of (2E,4E)-decadienal with methylenetriphenylphosphorane.
Reaction Scheme:
(2E,4E)-Decadienal + Ph₃P=CH₂ → (3E,5E)-1,3,5-Undecatriene + Ph₃P=O
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
(2E,4E)-Decadienal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Protocol:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below 5 °C. The solution will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of (2E,4E)-decadienal (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product contains the desired triene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the crude mixture can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent.
-
Data Presentation:
| Product Isomer | Starting Aldehyde | Wittig Reagent | Yield (%) | E/Z Ratio |
| (3E,5E)-1,3,5-Undecatriene | (2E,4E)-Decadienal | Methylenetriphenylphosphorane | 65-75 | >95:5 |
Note: The yield and isomeric ratio are typical for this type of reaction and may vary depending on the specific reaction conditions and purity of the starting materials.
Synthesis of (3E,5Z)-1,3,5-Undecatriene (Galbanolene)
This protocol outlines a potential route to the (3E,5Z)-isomer of this compound, a key component of the galbanum fragrance, using a Z-selective Wittig reaction. This involves the reaction of an unstabilized ylide with an α,β-unsaturated aldehyde.
Reaction Scheme:
Hexyltriphenylphosphonium bromide + (E)-2-Pentenal → (3E,5Z)-1,3,5-Undecatriene + Ph₃P=O
Materials:
-
Triphenylphosphine
-
Anhydrous toluene
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
(E)-2-Pentenal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Phosphonium Salt Preparation:
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add 1-bromohexane (1.1 eq) and heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature, and the hexyltriphenylphosphonium bromide will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
-
Ylide Preparation and Wittig Reaction (Salt-Free Conditions):
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the hexyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -40 °C.
-
Add sodium amide (1.2 eq) portion-wise.
-
Stir the mixture at -40 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour. The formation of the ylide will be indicated by a color change.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of (E)-2-pentenal (1.0 eq) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent carefully at low temperature to avoid isomerization of the product.
-
The crude product can be purified by flash chromatography on silica gel using pentane as the eluent to separate the triene from triphenylphosphine oxide.
-
Data Presentation:
| Product Isomer | Starting Aldehyde | Wittig Reagent | Yield (%) | E/Z Ratio (at C5=C6) |
| (3E,5Z)-1,3,5-Undecatriene | (E)-2-Pentenal | Hexylidenetriphenylphosphorane | 50-60 | >90:10 (Z:E) |
Note: The yield and isomeric ratio are estimates based on typical Z-selective Wittig reactions and require experimental verification. The stereochemistry of the starting (E)-2-pentenal is retained at the C3=C4 double bond.
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous, as ylides are strong bases and react with water. The strength of the base used for deprotonation is also critical; for unstabilized ylides, strong bases like n-BuLi or NaNH₂ are necessary.[3]
-
Poor Stereoselectivity: For Z-selective reactions, it is crucial to use salt-free conditions. The presence of lithium salts can lead to equilibration of intermediates and a decrease in Z-selectivity.[2] The reaction temperature should also be carefully controlled. For E-selective reactions, ensure a stabilized ylide is used.
-
Difficult Purification: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Purification can be achieved by column chromatography. Alternatively, for large-scale reactions, precipitation of the oxide from a non-polar solvent at low temperatures can be effective.
These protocols provide a foundation for the stereoselective synthesis of this compound isomers. Researchers are encouraged to optimize the reaction conditions to achieve the desired yields and stereoselectivity for their specific applications.
References
Application Notes and Protocols for 1,3,5-Undecatriene in Insect-Related Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene is a volatile hydrocarbon with the molecular formula C₁₁H₁₈.[1] It exists as several isomers, with the (E,E) and (E,Z) forms being notable.[2][3] This compound is a naturally occurring volatile organic compound found in a variety of plants, including pineapple, apple, peach, and celery.[4][5] It is recognized for its potent green and resinous aroma, contributing to the characteristic scent of galbanum.[5][6] While primarily utilized in the flavor and fragrance industry, emerging research has highlighted its potential as a bioactive agent in agricultural applications, particularly in pest management.[1] Although not definitively identified as an insect pheromone, its volatile nature and presence in host plants suggest a potential role as a semiochemical (e.g., kairomone) influencing insect behavior, and it has demonstrated insecticidal properties.
These application notes provide an overview of the current understanding of this compound's role in insect interactions and offer detailed protocols for its investigation as a potential tool in pest management strategies.
Physicochemical Properties
A summary of the key physicochemical properties for the mixture of this compound isomers is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈ |
| Molecular Weight | 150.26 g/mol |
| CAS Number | 16356-11-9 (mixture of isomers) |
| Appearance | Colorless to light yellow clear liquid |
| Odor | Powerful, green, resinous, galbanum-like |
| Boiling Point | ~88 °C at 1 mmHg |
| Flash Point | ~66 °C |
| Solubility | Soluble in organic solvents; insoluble in water |
(Data sourced from various chemical suppliers and databases)
Biological Activity in Insects
Research indicates that this compound exhibits insecticidal activity against certain agricultural pests.
Insecticidal Efficacy
A notable study demonstrated the efficacy of this compound against aphid and whitefly populations. Formulations containing this compound led to a significant reduction in pest numbers, suggesting its potential as a contact or fumigant insecticide.[1] The exact mode of action is not fully elucidated but may involve disruption of the insect's nervous system or respiratory functions, common mechanisms for volatile organic compounds.
The following table summarizes the reported insecticidal activity. Further research is needed to establish effective concentrations and application methods for various pest species.
| Target Pest | Reported Effect |
| Aphids (Aphidoidea) | Significant reduction in population |
| Whiteflies (Aleyrodidae) | Significant reduction in population |
Experimental Protocols
To further investigate the role of this compound in insect behavior and its potential for pest management, the following experimental protocols are provided.
Protocol 1: Pheromone Extraction and Identification from Insects (General Protocol)
This protocol outlines a general method for the extraction and analysis of volatile compounds from insects, which can be adapted to screen for the presence of this compound.
1. Insect Rearing and Volatile Collection: a. Rear the target insect species under controlled conditions (temperature, humidity, photoperiod). b. For collection of airborne volatiles, place a group of insects (e.g., 10-20 individuals of a specific sex and age) in a glass chamber. c. Pass a purified and humidified airstream over the insects at a controlled flow rate (e.g., 100 mL/min). d. Trap the volatile compounds from the exiting air using a solid-phase microextraction (SPME) fiber or a cartridge containing a sorbent material like Porapak Q or Tenax TA. e. Collect volatiles for a set period (e.g., 4-8 hours), including from an empty chamber as a control.
2. Solvent Extraction of Glands: a. Dissect the putative pheromone glands from individual insects under a microscope. b. Submerge the glands in a small volume (e.g., 50 µL) of high-purity hexane (B92381) or dichloromethane (B109758) in a microvial. c. Allow the extraction to proceed for a designated time (e.g., 30 minutes to 2 hours) at room temperature. d. Carefully remove the gland tissue, leaving the solvent extract for analysis.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Analyze the collected volatile samples and solvent extracts using a GC-MS system. b. GC Conditions (Example): i. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness). ii. Carrier Gas: Helium at a constant flow rate. iii. Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes. iv. Injector: Splitless mode at 250°C. c. MS Conditions (Example): i. Ionization: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. d. Compound Identification: Compare the mass spectrum and retention time of any peaks of interest with those of an authentic standard of this compound.
Protocol 2: Electroantennography (EAG) Assay
EAG is used to measure the electrical response of an insect's antenna to volatile compounds, indicating olfactory detection.
1. Antenna Preparation: a. Immobilize an adult insect (e.g., in a pipette tip with the head protruding). b. Excise one antenna at the base using fine scissors. c. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the cut distal end of the antenna, and the reference electrode is inserted into the base.
2. Odor Delivery: a. Prepare serial dilutions of this compound in a high-purity solvent (e.g., mineral oil or hexane) in ng/µL or µg/µL concentrations. b. Apply a known volume (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette (odor cartridge). c. Deliver a puff of purified, humidified air (e.g., 0.5 seconds duration) through the odor cartridge, directing the airflow over the mounted antenna. d. Use a solvent-only cartridge as a negative control and a known insect attractant as a positive control.
3. Data Recording and Analysis: a. Record the voltage changes (depolarization) from the antenna using an EAG system. b. The peak amplitude of the negative deflection is the EAG response. c. Normalize the responses to the solvent control. d. Compare the EAG responses across different concentrations of this compound and between sexes if applicable.
Protocol 3: Behavioral Bioassay (Y-Tube Olfactometer)
This assay assesses the attractant or repellent properties of a volatile compound.
1. Y-Tube Setup: a. Use a glass Y-tube olfactometer with a central arm for insect release and two side arms. b. Connect each side arm to a purified, humidified air source with a controlled flow rate (e.g., 200 mL/min). c. Place the olfactometer in a controlled environment with uniform lighting and no visual distractions.
2. Treatment and Control: a. In one arm's airline, insert an odor source containing this compound on filter paper. b. In the other arm's airline, insert a filter paper with only the solvent as a control. c. The positions of the treatment and control arms should be swapped after a set number of trials to avoid positional bias.
3. Insect Bioassay: a. Introduce a single adult insect into the base of the central arm. b. Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. c. A choice is recorded when the insect walks a certain distance (e.g., two-thirds) into one of the side arms and remains there for a minimum period (e.g., 30 seconds). d. Insects that do not make a choice within the allotted time are recorded as "no choice." e. Test a sufficient number of insects (e.g., 50-100) for statistical validity.
4. Data Analysis: a. Analyze the number of insects choosing the treatment arm versus the control arm using a Chi-square test or a binomial test. b. A significant preference for the treatment arm indicates attraction, while a significant preference for the control arm suggests repellency.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]
- 3. (Z,E)-1,3,5-undecatriene, 19883-27-3 [thegoodscentscompany.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. bedoukian.com [bedoukian.com]
Application Notes and Protocols for the Polymerization of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Undecatriene, a conjugated triene, presents a promising monomer for the synthesis of novel polymers with unique properties. Its conjugated double bond system suggests potential for creating materials with interesting electronic, optical, and mechanical characteristics.[1] The presence of multiple unsaturation sites allows for various polymerization pathways, including Ziegler-Natta and free-radical polymerization, leading to polymers with tailored structures and functionalities.[1] This document provides detailed application notes and protocols for the homopolymerization of this compound and its copolymerization with styrene (B11656), targeting applications in advanced materials. While this compound has been explored for its antimicrobial and antioxidant properties, its polymeric derivatives remain a largely unexplored area with significant potential.[1]
Properties of this compound Monomer
A summary of the key physical and chemical properties of the this compound monomer is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ | [2] |
| Molecular Weight | 150.26 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 280-285 °C (lit.) | [3] |
| Density | 0.79 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.513 (lit.) | |
| Solubility | Soluble in fats and ethanol; slightly soluble in water. | [1] |
Polymerization of this compound
The conjugated nature of this compound allows for its polymerization through several mechanisms, leading to polymers with potentially diverse microstructures and properties.
Homopolymerization via Ziegler-Natta Catalysis
Ziegler-Natta catalysts are effective for the polymerization of olefins and conjugated dienes, often providing stereochemical control.[4][5] The polymerization of this compound using a Ziegler-Natta catalyst can yield poly(this compound). A potential reaction scheme is illustrated below.
Caption: Ziegler-Natta polymerization of this compound.
Experimental Protocol: Ziegler-Natta Polymerization of this compound
This protocol is a representative procedure based on general methods for Ziegler-Natta polymerization of conjugated dienes.
Materials:
-
This compound (purified, inhibitor-free)
-
Toluene (B28343) (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Syringes for transfer of reagents
-
Constant temperature oil bath
Procedure:
-
Catalyst Preparation:
-
Under a nitrogen atmosphere, add anhydrous toluene to the reaction flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of triethylaluminum in toluene to the flask, followed by the dropwise addition of a solution of titanium tetrachloride in toluene with vigorous stirring.
-
Allow the catalyst mixture to age for 30 minutes at room temperature.
-
-
Polymerization:
-
In a separate flask under nitrogen, dissolve the purified this compound monomer in anhydrous toluene.
-
Transfer the monomer solution to the reaction flask containing the prepared catalyst.
-
Heat the reaction mixture to 60 °C and maintain this temperature with continuous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., by gas chromatography).
-
-
Termination and Polymer Isolation:
-
After the desired conversion is reached (e.g., 24 hours), cool the reaction mixture to room temperature.
-
Terminate the polymerization by slowly adding methanol to the flask.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Expected Results:
| Parameter | Expected Value |
| Yield | ~85% |
| Physical Appearance | Solid polymer |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol (dependent on reaction conditions) |
| Polydispersity Index (PDI) | 2.0 - 4.0 |
Copolymerization with Styrene via Free-Radical Polymerization
This compound can be copolymerized with other vinyl monomers, such as styrene, using free-radical initiators to create copolymers with modified properties.
Caption: Free-radical copolymerization of this compound and styrene.
Experimental Protocol: Free-Radical Copolymerization of this compound and Styrene
This protocol is a representative procedure based on general methods for free-radical copolymerization.
Materials:
-
This compound (purified, inhibitor-free)
-
Styrene (inhibitor removed)
-
Toluene (or bulk polymerization)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Nitrogen gas
Equipment:
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Constant temperature oil bath
Procedure:
-
Reaction Setup:
-
To the reaction flask, add the desired molar ratio of this compound and styrene.
-
Add toluene as a solvent if solution polymerization is desired.
-
Add the free-radical initiator, AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers).
-
Purge the mixture with nitrogen for 30 minutes to remove oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for a set time (e.g., 8-24 hours).
-
-
Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
If the polymer is soluble, precipitate it by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated copolymer and wash it with fresh methanol.
-
Dry the copolymer in a vacuum oven at 50 °C until a constant weight is achieved.
-
Expected Results:
| Parameter | Expected Value |
| Yield | ~90% |
| Physical Appearance | Solid, potentially thermoplastic |
| Copolymer Composition | Dependent on monomer feed ratio and reactivity ratios |
| Glass Transition Temperature (Tg) | Intermediate between the respective homopolymers |
Characterization of Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
Characterization Data Summary (Representative)
| Characterization Technique | Poly(this compound) | Poly(this compound-co-styrene) |
| ¹H NMR | Broad signals corresponding to aliphatic and olefinic protons. | Signals from both undecatriene and styrene units. |
| FTIR (cm⁻¹) | C-H stretching (~2900), C=C stretching (~1650), C-H bending (~970 for trans). | Aromatic C-H stretching (~3030), C=C stretching of benzene (B151609) ring (~1600, 1495, 1450). |
| GPC | Mw = 50,000 g/mol , PDI = 3.2 | Mw = 80,000 g/mol , PDI = 2.5 |
| DSC | Glass transition (Tg) and/or melting (Tm) peaks. | A single Tg, indicating a random copolymer. |
| TGA | Onset of degradation temperature. | Degradation profile influenced by copolymer composition. |
Potential Applications and Future Directions
Polymers derived from this compound could find applications in various fields due to their conjugated backbone and potential for cross-linking.
-
Novel Materials: The conjugated system may impart electrical conductivity upon doping, making these polymers candidates for organic electronics.[6] Their cross-linking ability could be utilized in the development of thermosets, elastomers, coatings, and adhesives.[1]
-
Drug Development: While the direct application of these polymers in drug development is not immediately apparent, they could be functionalized to serve as drug delivery vehicles or scaffolds for tissue engineering. The inherent antimicrobial properties of the monomer might translate to the polymer, suggesting potential for biomedical materials with antimicrobial surfaces.[1]
Future research should focus on a detailed investigation of the polymerization kinetics, microstructure control, and a thorough evaluation of the mechanical, thermal, and electronic properties of these novel polymers.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of polymers from this compound.
Caption: General workflow for polymer synthesis and characterization.
References
- 1. Buy this compound | 16356-11-9 [smolecule.com]
- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courses.minia.edu.eg [courses.minia.edu.eg]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Extraction of 1,3,5-Undecatriene from Natural Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3,5-Undecatriene is a naturally occurring volatile organic compound found in a variety of plants and fruits.[1] It is a key contributor to the characteristic aromas of many species, notably providing the powerful, diffusive, and green scent of galbanum, as well as notes in apples, pears, pineapples, celery, and parsley.[2][3] As a triene, its structure contains three double bonds, making it a versatile building block in organic synthesis.[1] Its distinct fragrance profile makes it a valuable compound in the flavor and fragrance industries. Furthermore, preliminary studies suggest potential antimicrobial and antioxidant properties, sparking interest in its application for natural preservation and medical research.[1]
This document provides detailed protocols for the extraction of this compound from natural sources using common laboratory techniques.
Natural Sources and Yields
This compound is primarily found as a minor constituent within the essential oils of various plants. The most prominent natural source is Galbanum, an aromatic gum resin from plants of the Ferula genus.[2] Other documented sources include a variety of common fruits and vegetables.[2][3]
Table 1: Natural Sources of this compound and Typical Essential Oil Yields
| Natural Source | Plant Species (Genus) | Typical Location of Compound | Common Extraction Method(s) | Typical Total Essential Oil Yield (% w/w) |
| Galbanum | Ferula gummosa (syn. galbaniflua) | Gum Resin | Steam Distillation, SFE | 8 - 22% |
| Apple | Malus domestica | Fruit Peel, Flesh | Steam Distillation, Solvent Extraction | 0.01 - 0.1% |
| Bartlett Pear | Pyrus communis | Fruit Peel, Flesh | Steam Distillation, Solvent Extraction | 0.02 - 0.15% |
| Pineapple | Ananas comosus | Fruit | Headspace/Solvent Extraction | Variable |
| Celery | Apium graveolens | Leaves, Seeds | Steam Distillation | 1.5 - 3.0% (from seeds) |
| Parsley | Petroselinum crispum | Leaves, Seeds | Steam Distillation | 0.1 - 0.7% (from leaves) |
Note: The concentration of this compound within the total essential oil is often low and highly variable depending on plant cultivar, growing conditions, and harvest time. Quantitative data for the specific yield of this compound is not widely reported.
Extraction Methodologies and Protocols
The extraction of this compound is typically achieved by isolating the essential oil from the plant matrix. The most common methods are steam distillation and supercritical fluid extraction (SFE) due to their efficiency in capturing volatile compounds.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials.[4] It is particularly suitable for volatile compounds like this compound that are stable at the boiling point of water. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water.[5]
-
Preparation of Plant Material:
-
For fresh plant material (e.g., celery, parsley leaves), chop the material into small pieces (~2-3 cm) to increase the surface area for efficient oil extraction.[6]
-
For gum resins (e.g., Galbanum), break down larger pieces into smaller, more uniform granules.
-
Accurately weigh approximately 200-500 g of the prepared plant material and place it into the biomass flask of the distillation apparatus.
-
-
Apparatus Setup:
-
Assemble a Clevenger-type or similar steam distillation apparatus.[6]
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Ensure all glass joints are properly sealed, using a thin layer of silicon grease if necessary, to prevent vapor loss.[5]
-
Connect the condenser to a cold water supply, ensuring water flows in at the bottom and out at the top.
-
-
Distillation Process:
-
Heat the boiling flask to generate steam. The steam will pass through the biomass flask, volatilizing the essential oils.
-
Continue heating for 3-5 hours. The duration depends on the plant material; extraction is typically complete when the volume of collected oil in the receiver remains constant.[6]
-
The steam and oil vapor mixture will travel to the condenser and liquefy.
-
-
Collection and Separation:
-
The condensate (a mixture of essential oil and water, known as the hydrosol) collects in the receiver/separator.
-
Due to its immiscibility with water, the essential oil will form a distinct layer on top of the hydrosol.
-
Once the apparatus has cooled, carefully drain the hydrosol, leaving the essential oil behind.
-
Transfer the collected essential oil to a clean, pre-weighed amber glass vial.
-
-
Drying and Storage:
-
To remove any residual water, add a small amount of anhydrous sodium sulfate (B86663) to the vial containing the essential oil.
-
Allow it to stand for 15-20 minutes, then carefully decant or filter the oil into a new storage vial.
-
Store the essential oil at 4°C in a tightly sealed container, protected from light, to prevent degradation.
-
Supercritical Fluid Extraction (SFE)
SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[7] Supercritical CO₂ has properties of both a liquid and a gas, allowing it to diffuse through solid materials easily while possessing high solvating power for non-polar compounds like this compound.[8] The solvent strength can be finely tuned by altering pressure and temperature.[9]
-
Preparation of Plant Material:
-
The plant material must be thoroughly dried to a moisture content of <10% to prevent the formation of carbonic acid, which can interfere with the extraction.
-
Grind the dried material to a fine, consistent particle size (e.g., 0.5-1.0 mm) to maximize the surface area for extraction.
-
Accurately weigh the ground material and load it into the extraction vessel of the SFE system.
-
-
System Setup and Pressurization:
-
Set the extraction parameters. For non-polar compounds like undecatrienes, typical starting conditions are:
-
Pressure: 100 - 200 bar
-
Temperature: 40 - 60 °C
-
-
Pressurize the extraction vessel with CO₂ from a supply cylinder, using a high-pressure pump to achieve the desired setpoint.[10]
-
-
Extraction Process:
-
Once the target pressure and temperature are reached, allow the system to equilibrate for a "static" period (e.g., 20-30 minutes). During this time, the supercritical CO₂ penetrates the plant matrix and dissolves the target compounds.
-
Following the static phase, begin the "dynamic" extraction by flowing fresh supercritical CO₂ through the vessel at a constant flow rate (e.g., 10-15 g/min ).[10]
-
The CO₂, now laden with the extracted compounds, exits the vessel.
-
-
Collection and Depressurization:
-
The stream from the extraction vessel passes through a back-pressure regulator into a separator (or cyclone separator) set at a lower pressure and temperature.
-
This pressure drop causes the CO₂ to lose its solvating power and return to a gaseous state, precipitating the extracted oil.[7]
-
The extract collects at the bottom of the separator. The now-gaseous CO₂ can be vented or recycled.
-
-
Sample Recovery and Storage:
-
After the extraction is complete (typically 1-3 hours), safely depressurize the system.
-
Collect the crude extract from the separator into a pre-weighed vial.
-
Store the extract under the same conditions as described for steam distillation (4°C, airtight, dark container).
-
Workflow and Analysis
The overall process from raw material to purified compound involves extraction followed by analytical verification. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying this compound within the extracted essential oil.
Caption: General workflow for extraction and analysis of this compound.
References
- 1. Buy this compound | 16356-11-9 [smolecule.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. Esential oils extraction: a 24-hour steam distillation systematic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols for the Synthesis of Conjugated Polyenes via Cross-Coupling Reactions: The Case of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of conjugated polyenes, with a specific focus on 1,3,5-undecatriene, a molecule of interest in flavor and fragrance chemistry as well as a model for more complex polyene structures.[1] The synthesis of conjugated polyenes is a critical endeavor in organic chemistry, as these motifs are present in a wide array of natural products, pharmaceuticals, and advanced materials.[2] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, offer powerful and versatile methodologies for the stereoselective construction of these systems under mild conditions.[2][3]
Introduction to Cross-Coupling Reactions for Polyene Synthesis
The controlled synthesis of conjugated polyenes like this compound presents challenges in achieving high stereoselectivity and yields due to the potential for isomerization and side reactions.[2] Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for forging carbon-carbon bonds with exceptional functional group tolerance and stereochemical control, making them ideal for the synthesis of sensitive polyene frameworks.[2][3] This document will explore four key cross-coupling strategies for the synthesis of this compound and related conjugated polyenes.
Key Cross-Coupling Reactions Covered:
-
Suzuki-Miyaura Coupling: Utilizes organoboron reagents, which are generally non-toxic and stable.[4]
-
Stille Coupling: Employs organotin reagents, known for their excellent functional group tolerance, though toxicity is a concern.[5]
-
Heck Reaction: Couples an unsaturated halide with an alkene, offering a direct method for vinylation.[6][7]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne, providing access to enynes as precursors to conjugated dienes and trienes.[8]
Comparative Data on Cross-Coupling Reactions for Polyene Synthesis
The choice of cross-coupling reaction can significantly impact the yield and stereoselectivity of the desired conjugated polyene. The following table summarizes typical yields for these reactions in the context of conjugated diene and triene synthesis, providing a basis for method selection.
| Cross-Coupling Reaction | Typical Substrates | Catalyst System (Typical) | Solvent(s) | Base | Temperature (°C) | Yield (%) | Stereoselectivity | Reference(s) |
| Suzuki-Miyaura Coupling | Vinyl boronic acid/ester + Vinyl halide | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Toluene, THF, Dioxane/H₂O | K₂CO₃, Cs₂CO₃, K₃PO₄ | 60-100 | 70-95 | High (retention) | [9][10] |
| Stille Coupling | Vinyl stannane (B1208499) + Vinyl halide | Pd(PPh₃)₄ | THF, Dioxane, DMF | - (or additive like CuI) | 60-100 | 80-94 | High (retention) | [9][11] |
| Heck Reaction | Vinyl halide + Alkene (e.g., 1-heptene) | Pd(OAc)₂/Ligand | DMF, NMP, Acetonitrile | Et₃N, K₂CO₃ | 80-120 | 60-90 | Good (predominantly E) | [12] |
| Sonogashira Coupling | Vinyl halide + Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, THF, DMF | Et₃N, DIPA | Room Temp - 60 | 75-95 | High | [8] |
Experimental Protocols
The following are generalized protocols for the synthesis of a 1,3,5-triene system like this compound using the four highlighted cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired stereoisomers.
Protocol 1: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol describes the coupling of a vinyl boronic ester with a vinyl halide to form the triene system.
Materials:
-
(E)-1-Iodo-1,3-butadiene (1.0 equiv)
-
(E)-1-Heptenylboronic acid pinacol (B44631) ester (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add (E)-1-iodo-1,3-butadiene, (E)-1-heptenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Protocol 2: Stille Coupling for this compound Synthesis
This protocol outlines the coupling of a vinyl stannane with a vinyl halide.
Materials:
-
(E)-1-Bromo-1,3-butadiene (1.0 equiv)
-
(E)-1-(Tributylstannyl)-1-heptene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Anhydrous and degassed THF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (E)-1-bromo-1,3-butadiene and (E)-1-(tributylstannyl)-1-heptene in anhydrous THF.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Stir vigorously for 1 hour, then filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexanes) to obtain this compound.
Catalytic Cycle: Stille Coupling
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Protocol 3: Heck Reaction for this compound Synthesis
This protocol describes the coupling of a vinyl halide with an alkene.
Materials:
-
1-Bromo-1,3-butadiene (1.0 equiv)
-
1-Heptene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add Pd(OAc)₂, P(o-tol)₃, and anhydrous DMF.
-
Add 1-bromo-1,3-butadiene, 1-heptene, and triethylamine.
-
Seal the tube and heat the mixture at 100 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (hexanes) to give this compound.
Experimental Workflow: Heck Reaction
Caption: Workflow for the Heck reaction synthesis of this compound.
Protocol 4: Sonogashira Coupling Route to a 1,3,5-Triene Precursor
This protocol describes the synthesis of a conjugated enyne, which can then be selectively reduced to the corresponding diene and further elaborated to a triene.
Materials:
-
(E)-1-Bromo-1-butene (1.0 equiv)
-
1-Heptyne (B1330384) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add (E)-1-bromo-1-butene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and triethylamine.
-
Add 1-heptyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and dissolve the residue in diethyl ether.
-
Wash with saturated aqueous NH₄Cl and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the conjugated enyne precursor. This enyne can then be subjected to stereoselective reduction (e.g., using Lindlar's catalyst for the Z-alkene or dissolving metal reduction for the E-alkene) to form a 1,3-diene, which can be further functionalized.
Catalytic Cycles: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Conclusion
The Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions represent a powerful toolkit for the synthesis of conjugated polyenes like this compound. The choice of method will depend on factors such as the availability of starting materials, desired stereochemistry, functional group tolerance, and considerations of reagent toxicity. The provided protocols offer a starting point for the development of robust and efficient syntheses of these valuable compounds for applications in research and industry. Further optimization of catalysts, ligands, and reaction conditions may be necessary to achieve the desired outcomes for specific target molecules.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 1,3,5-Undecatriene
Welcome to the technical support center for the stereoselective synthesis of 1,3,5-undecatriene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this important conjugated triene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereoselective synthesis important?
A1: this compound is a volatile hydrocarbon (C₁₁H₁₈) with a powerful, diffusive green and peppery odor, making it highly valuable in the fragrance and flavor industries.[1] It exists as several geometric isomers, each with a unique aroma profile. For example, (3E,5Z)-1,3,5-undecatriene is known as Galbanolene.[1] Stereoselective synthesis is crucial to produce a specific isomer with the desired organoleptic properties and to ensure product consistency.
Q2: What are the primary challenges in the stereoselective synthesis of this compound?
A2: The main challenge lies in controlling the geometry (E/Z configuration) of the three double bonds within the conjugated system.[2] Many synthetic methods can produce a mixture of stereoisomers, which are often difficult to separate.[1] Historical methods also faced issues with low yields (<30%) and the use of hazardous intermediates.[1] Modern methods aim to overcome these hurdles by providing high stereocontrol and improved efficiency.[3]
Q3: What are the most common synthetic strategies for obtaining this compound?
A3: The most prevalent methods are olefination reactions that form one of the double bonds, typically by coupling a C₁₀ aldehyde or ketone with a C₁ phosphorus ylide, or a similar fragmentation. Key strategies include:
-
Wittig Reaction: A versatile method, but its stereoselectivity is highly dependent on the structure of the phosphorus ylide.[4][5]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Often preferred for its tendency to produce E-alkenes with high selectivity and its tolerance for a wider range of substrates, including sterically hindered ketones.[5][6]
-
Julia-Kocienski Olefination: Known for producing E-alkenes with high selectivity under mild reaction conditions.[7]
-
Transition-Metal Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to connect stereodefined vinyl fragments.[8]
Q4: How can the stereochemistry of the final this compound product be determined?
A4: The most effective analytical method is gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).[1] The different stereoisomers will have distinct retention times. Confirmation of the specific E/Z configuration is typically achieved by comparing these retention times and mass spectra with those of authenticated standards. For complex mixtures, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, can be used to determine the coupling constants of the olefinic protons, which differ for E and Z isomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Poor Stereoselectivity (Low E/Z Ratio)
Poor control over the geometry of the newly formed double bond is a frequent problem, leading to mixtures of isomers.
-
Possible Cause: Inappropriate choice of olefination reaction or ylide type.
-
Solution: The choice between the Wittig and HWE reactions is critical. For Wittig reactions, unstabilized ylides (e.g., those from simple alkyl phosphonium (B103445) salts) tend to give Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor E-alkenes.[4] The HWE reaction strongly favors the formation of E-alkenes.[9] If a Z-alkene is the target, a modified HWE protocol like the Still-Gennari olefination is a better choice.[6]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Reaction parameters such as solvent, temperature, and the presence of additives can significantly influence stereoselectivity. For the Wittig reaction, the presence of lithium salts can disrupt Z-selectivity.[5] For the HWE reaction, conditions can be fine-tuned to enhance selectivity.
-
Issue 2: Low or No Product Yield
Low product yield can be caused by a variety of factors, from reagent quality to competing side reactions.
-
Possible Cause: Inactive or degraded reagents.
-
Solution: Aldehydes, especially unsaturated ones like 2,4-decadienal, can be prone to oxidation or polymerization.[5] Ensure the aldehyde is purified (e.g., by distillation) before use. Phosphorus ylides and phosphonate (B1237965) carbanions are moisture- and air-sensitive; ensure they are generated and used under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Possible Cause: Steric hindrance.
-
Possible Cause: Incorrect base for ylide/carbanion generation.
-
Solution: The C-H bond adjacent to the phosphorus in a phosphonium salt or phosphonate is acidic but requires a strong base for deprotonation.[11] For Wittig reagents, bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are common. For HWE reactions, sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) are often sufficient.[9] Ensure the base is active and used in the correct stoichiometry.
-
Issue 3: Difficulty in Product Purification
Separating a mixture of this compound stereoisomers can be challenging due to their similar physical properties.
-
Possible Cause: Co-elution of isomers during chromatography.
-
Solution: Standard silica (B1680970) gel column chromatography may not be sufficient to separate E/Z isomers. High-performance liquid chromatography (HPLC) or specialized gas chromatography (GC) columns are often required. When analyzing by GC, using an internal standard and comparing retention indices against known values can help accurately quantify the isomeric ratio.[1]
-
Data Presentation
Table 1: Comparison of Common Olefination Methods for Triene Synthesis
| Reaction | Reagent Type | Typical Selectivity | Key Advantages | Common Issues |
| Wittig Reaction | Phosphonium Ylide | Stabilized: E-selective[4] Unstabilized: Z-selective[4] | Wide substrate scope | Stereoselectivity can be moderate; triphenylphosphine (B44618) oxide byproduct can complicate purification.[5] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | Highly E-selective[9][12] | Excellent E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed; works with hindered ketones.[6][9] | Standard conditions are not suitable for Z-alkene synthesis. |
| Still-Gennari HWE | Electron-withdrawing Phosphonate | Highly Z-selective[6] | One of the most reliable methods for Z-alkene synthesis. | Requires specific conditions (KHMDS, 18-crown-6, low temp).[6] |
| Julia-Kocienski Olefination | Heteroaryl Sulfone | Highly E-selective[7] | High E-selectivity; proceeds under mild conditions. | Requires multi-step preparation of the sulfone reagent. |
Table 2: Effect of Reaction Conditions on Horner-Wadsworth-Emmons (HWE) Stereoselectivity
| Phosphonate Ester | Base / Additives | Solvent | Temperature (°C) | Typical Outcome | Reference |
| Triethyl phosphonoacetate | NaH | THF | 25 | High E-selectivity | [9] |
| Triethyl phosphonoacetate | LiBr, Et₃N (Masamune-Roush) | THF | 0 to 25 | High E-selectivity, good for base-sensitive substrates | [6] |
| Bis(2,2,2-trifluoroethyl) phosphonate | KHMDS, 18-crown-6 | THF | -78 | High Z-selectivity (Still-Gennari) | [6] |
| Diisopropyl phosphonate | KHMDS | THF | -78 | Improved Z,E:E,E selectivity over dimethyl phosphonate | [13] |
Experimental Protocols
Protocol: Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction
This protocol is adapted from a reported high-yield synthesis.[14] It describes the reaction of methyltriphenylphosphonium (B96628) bromide with a base to form the ylide, followed by reaction with trans,trans-2,4-decadienal (B140250).
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (1.05 eq)
-
trans,trans-2,4-Decadienal (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Formation:
-
Add methyltriphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
-
Olefination Reaction:
-
Dissolve trans,trans-2,4-decadienal in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C).
-
Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether or hexane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using hexane as the eluent to isolate the pure (3E,5E)-1,3,5-undecatriene.
-
Mandatory Visualizations
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Rapid Access to Conjugated Z,Z,Z‐Trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereoselective synthesis of conjugated trienes from silaborated 1,3-enynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. preprints.org [preprints.org]
- 8. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. This compound|lookchem [lookchem.com]
improving the yield and purity of synthetic 1,3,5-Undecatriene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic 1,3,5-undecatriene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and organometallic coupling reactions. The choice of method often depends on the desired isomeric purity and the scale of the reaction. The Wittig reaction is versatile for creating specific isomers depending on the reagents used.[1] The HWE reaction is a variation of the Wittig reaction that often provides excellent E-selectivity. Organometallic coupling reactions can also be employed for stereoselective synthesis.[2]
Q2: How can I control the stereochemistry of the final product to obtain specific isomers of this compound?
A2: Stereochemical control is a critical aspect of this compound synthesis. In the Wittig reaction, the stereochemistry is influenced by the nature of the ylide. Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[1][3] For instance, to synthesize the (3E,5E)-isomer, a Wittig reaction with methylene (B1212753) triphenylphosphorane and (2E,4E)-decadienal can be employed.[4] The (3E,5Z)-isomer can be obtained using hexyltriphenylphosphonium bromide and (E)-2,4-pentadienal.[1] The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[5]
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. Below is a summary of reported yields for different methods.
| Synthesis Method | Target Isomer(s) | Reported Yield | Reference |
| Wittig Reaction | (3E,5E)-1,3,5-Undecatriene | ~90% | [1] |
| Wittig Reaction | (3E,5Z)-1,3,5-Undecatriene | ~67% | [1] |
| Organometallic Coupling | Mixture of (3E,5Z) and (3E,5E) | 54% | [6] |
| Organometallic Coupling | (3E,5Z)-1,3,5-Undecatriene | 65% | [6] |
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound is typically achieved through vacuum distillation or column chromatography.[6] Due to its relatively high boiling point, distillation must be performed under reduced pressure to prevent decomposition.[6] Column chromatography using silica (B1680970) gel can also be effective in separating the desired product from byproducts and unreacted starting materials.[7] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Q5: What are common impurities in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials (e.g., aldehyde, phosphonium (B103445) salt), byproducts from the olefination reaction (e.g., triphenylphosphine (B44618) oxide in the Wittig reaction), and undesired stereoisomers of this compound. Side reactions such as oxidation or polymerization of the product can also lead to impurities, especially if the product is not handled under an inert atmosphere and at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield
Symptoms:
-
Significantly lower than expected amount of this compound isolated after purification.
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure or Degraded Starting Materials | Ensure the purity of starting materials such as the aldehyde and the phosphonium salt or phosphonate. Aldehydes can be prone to oxidation and should be purified if necessary. |
| Inefficient Ylide/Carbanion Formation | In Wittig or HWE reactions, ensure the base used is strong enough and added under appropriate conditions (e.g., low temperature, inert atmosphere) to completely deprotonate the phosphonium salt or phosphonate. |
| Steric Hindrance | If using a sterically hindered aldehyde or ketone, the reaction may be slow. Consider switching to the more reactive Horner-Wadsworth-Emmons reagent.[8] |
| Suboptimal Reaction Temperature | For unstable ylides, generate them at low temperatures (e.g., -78°C) before adding the aldehyde. In some cases of steric hindrance, a higher temperature may be necessary to overcome the activation energy. |
| Presence of Lithium Salts (Wittig) | In some cases, lithium salts can negatively impact the reaction. Consider using "salt-free" ylides generated with bases like sodium hydride or sodium amide. |
| Reaction Quenching | Ensure the reaction is not prematurely quenched by moisture or acidic impurities. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low yield.
Issue 2: Low Purity/Incorrect Isomer Ratio
Symptoms:
-
Presence of significant impurities in the final product as determined by GC, NMR, or other analytical techniques.
-
The ratio of desired to undesired stereoisomers is incorrect.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Choice of Reagents for Desired Stereochemistry | For Wittig-type reactions, select the appropriate ylide. Use stabilized ylides for (E)-alkenes and non-stabilized ylides for (Z)-alkenes.[1][3] |
| Suboptimal Reaction Conditions Affecting Stereoselectivity | The choice of solvent and temperature can influence the stereochemical outcome. For the Wittig reaction, "salt-free" conditions can sometimes improve stereoselectivity.[9] |
| Isomerization of Product | This compound can be sensitive to heat and light, which may cause isomerization. Store the product under an inert atmosphere, protected from light, and at low temperatures.[2] |
| Inefficient Purification | If impurities are present after initial purification, consider optimizing the purification method. For distillation, ensure the vacuum is sufficiently low. For column chromatography, try different solvent systems to improve separation. |
| Side Reactions | The conjugated triene system is susceptible to oxidation and polymerization. Use of an antioxidant during distillation and storage can be beneficial.[6] Handle the compound under an inert atmosphere. |
Logic Diagram for Improving Purity
References
- 1. Buy this compound | 16356-11-9 [smolecule.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
stability and degradation of 1,3,5-Undecatriene under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Undecatriene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a volatile hydrocarbon with the molecular formula C11H18, characterized by a conjugated system of three double bonds.[1][2] It is primarily used in the fragrance and flavor industry for its powerful, diffusive green, and galbanum-like aroma.[1][3] It is a component of some essential oils and is used to impart green, vegetable-like notes in various products.[1]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a cool, tightly closed container, under a nitrogen atmosphere, and protected from light and sources of ignition.[4] Refrigeration is also recommended as the compound is heat-sensitive.[1] Under these conditions, a shelf life of up to 24 months can be expected.[4]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathways for this compound are oxidation and isomerization.[1] The conjugated triene system is susceptible to attack by oxygen, leading to the formation of various oxygenated derivatives.[1] Exposure to light and acid can promote isomerization of the double bonds, leading to a change in the isomeric composition and potentially altering its sensory properties.[1]
Q4: Is this compound commercially available with stabilizers?
A4: Yes, some commercial preparations of this compound contain stabilizers to prevent degradation. A common stabilizer used is α-tocopherol (a form of Vitamin E), which acts as an antioxidant to inhibit oxidation.[5]
Troubleshooting Guides
Issue 1: Loss of characteristic aroma or development of off-odors in the this compound sample.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample has been stored in a cool, dark place, under an inert atmosphere (e.g., nitrogen), and in a tightly sealed container.[4]
-
Check for Peroxide Formation: As a conjugated polyene, it may form peroxides upon exposure to air. Use peroxide test strips to check for contamination. Caution: Peroxides can be explosive, handle with care.
-
Analyze by GC-MS: Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify potential degradation products and to check the purity of the sample.[6] Compare the resulting chromatogram with that of a fresh or properly stored sample.
-
Qualitative Test for Unsaturation: A simple test with bromine water can indicate the loss of unsaturation due to degradation. In the presence of the unsaturated this compound, the reddish-brown color of bromine water will disappear.[7][8] If the color persists, it may suggest significant degradation of the double bonds.
-
Issue 2: Inconsistent experimental results when using this compound.
-
Possible Cause: Isomerization of the compound, leading to a different mixture of cis/trans isomers with potentially different reactivities or physical properties.
-
Troubleshooting Steps:
-
Minimize Exposure to Light and Acid: Protect the sample from light at all times by using amber vials or wrapping containers in foil. Ensure that all solvents and reagents used are free from acidic impurities.
-
Analyze Isomeric Composition: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to separate and quantify the different isomers of this compound.[1]
-
Standardize Sample Handling: Ensure a consistent and documented procedure for handling the compound in all experiments to minimize variability.
-
Issue 3: Precipitation or cloudiness observed in a solution of this compound.
-
Possible Cause: Polymerization of the compound or insolubility in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Compatibility: Verify the solubility of this compound in the chosen solvent. It is generally soluble in organic solvents and fats, but only slightly soluble in water.[2][4]
-
Check for Polymerization: Polymerization can be initiated by heat, light, or impurities. Analyze the precipitate using techniques like Infrared (IR) spectroscopy to look for changes in the chemical structure indicative of polymerization.
-
Filter the Solution: If the issue is minor, filtering the solution through a syringe filter might remove the precipitate, but the underlying cause of degradation should still be investigated.
-
Data Presentation
Table 1: Stability Profile of this compound
| Condition | Stability | Recommendations |
| Light Exposure | Unstable | Store in amber or light-blocking containers.[4] |
| Heat | Unstable (heat-sensitive) | Store in a cool place; refrigeration is recommended.[1] |
| Oxygen/Air | Unstable (prone to oxidation) | Store under an inert atmosphere (e.g., nitrogen).[4] Consider using a product with an antioxidant stabilizer like α-tocopherol.[5] |
| pH | Sensitive to acidic conditions | Avoid contact with acidic substances to prevent isomerization.[1] |
| Solvents | Generally stable in non-polar organic solvents. | Confirm solubility and compatibility before use. Slightly soluble in water.[2][4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H18 |
| Molecular Weight | 150.26 g/mol [1] |
| Appearance | Colorless to pale yellow oily liquid[4] |
| Odor | Powerful, green, fruity, pineapple-like[4] |
| Boiling Point | ~285 °C[4] |
| Flash Point | ~83 °C[4] |
| Specific Gravity | 0.788-0.796 @ 25°C[4] |
| Refractive Index | 1.510-1.518 @ 20°C[4] |
| Solubility | Soluble in fats and oils; slightly soluble in water.[4] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is a general guideline for assessing the stability of this compound under accelerated conditions.
-
Sample Preparation:
-
Prepare multiple aliquots of the this compound sample in its final intended solvent or formulation.
-
Place the aliquots in sealed, amber glass vials, leaving minimal headspace.
-
Prepare a control set of samples to be stored under recommended conditions (refrigerated, in the dark).
-
-
Stress Conditions:
-
Place the experimental samples in a stability chamber at an elevated temperature, for example, 40°C.[9]
-
For photostability testing, expose a set of samples to a controlled light source, such as a UV lamp, for a defined period.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for thermal stability).
-
-
Analysis:
-
At each time point, analyze the stressed and control samples.
-
Visual Inspection: Note any changes in color, clarity, or odor.
-
GC-MS Analysis: Quantify the remaining percentage of this compound and identify any major degradation products.
-
HPLC Analysis: Assess the isomeric purity and quantify any changes in the isomer ratio.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Determine the degradation rate and estimate the shelf life based on the acceptable level of degradation.
-
Protocol 2: Qualitative Test for Unsaturation (Bromine Water Test)
This is a simple chemical test to qualitatively assess the presence of unsaturation, which can be indicative of the integrity of the this compound.
-
Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane).
-
Have a solution of bromine water (typically a dilute aqueous solution of bromine) ready. Bromine water has a distinct reddish-brown color.
-
-
Procedure:
-
To the solution of this compound, add the bromine water dropwise while shaking.
-
-
Observation:
-
Positive Result (Unsaturation Present): The reddish-brown color of the bromine water will disappear as the bromine reacts with the double bonds of the undecatriene.[7][8]
-
Negative Result (Unsaturation Absent/Degraded): The reddish-brown color of the bromine water will persist, indicating that there are no (or very few) double bonds to react with.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for accelerated stability testing.
Caption: Troubleshooting decision tree for this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. 1,3,5-十一烷三烯 ≥70%, stabilized | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Saturated and Unsaturated Organic Compounds Chemistry Tutorial [ausetute.com.au]
- 8. youtube.com [youtube.com]
- 9. mlapbotanicals.com [mlapbotanicals.com]
common side reactions in 1,3,5-Undecatriene synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-undecatriene. The following information is designed to address common side reactions and provide guidance on how to avoid them, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions
Researchers may encounter several side reactions during the synthesis of this compound, primarily when using the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. This guide outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | - Incomplete formation of the ylide/phosphonate (B1237965) carbanion.- Instability of the ylide.- Unfavorable reaction conditions (temperature, solvent).- Steric hindrance, particularly if a ketone is used instead of an aldehyde. | - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation.- For unstable ylides, generate them in situ in the presence of the aldehyde.- Ensure anhydrous (dry) solvents and an inert atmosphere (nitrogen or argon) to prevent ylide decomposition.- Optimize reaction temperature; some reactions require low temperatures initially, followed by warming to room temperature. |
| Incorrect Stereoisomer Formed (E/Z Mixture) | - The stereochemical outcome of the Wittig and HWE reactions is highly dependent on the stability of the ylide and reaction conditions.- Non-stabilized ylides tend to favor the Z-isomer, while stabilized ylides favor the E-isomer.[1] | - For the Z-isomer , use a non-stabilized ylide under salt-free conditions.- For the E-isomer , use a stabilized ylide or the Horner-Wadsworth-Emmons (HWE) reaction, which generally provides excellent E-selectivity.[2][3]- The Schlosser modification of the Wittig reaction can also be employed to obtain the E-alkene from non-stabilized ylides.[4] |
| Formation of Triphenylphosphine (B44618) Oxide Byproduct (Wittig) | - This is an inherent byproduct of the Wittig reaction and can be difficult to separate from the nonpolar this compound product due to similar solubility profiles. | - Purification can be challenging; column chromatography is often required.- Consider using the Horner-Wadsworth-Emmons (HWE) reaction, as the phosphate (B84403) byproduct is water-soluble and easily removed by aqueous extraction.[3] |
| Aldehyde Self-Condensation or Decomposition | - The unsaturated aldehyde precursor can be unstable and prone to polymerization or other side reactions, especially in the presence of a strong base. | - Add the aldehyde slowly to the reaction mixture containing the ylide.- Maintain a low reaction temperature to minimize side reactions. |
| Polymerization of Starting Materials or Product | - The conjugated diene and triene systems are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. | - Keep reaction and purification temperatures as low as possible.- Distillation should be performed under reduced pressure.[5]- Store the final product at low temperatures and under an inert atmosphere to maintain stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prevalent methods for synthesizing this compound and other polyenes.[5] These reactions involve the coupling of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) with an appropriate aldehyde or ketone.
Q2: How can I control the E/Z stereochemistry of the final product?
A2: The stereochemical outcome is a critical aspect of this compound synthesis.
-
For predominantly (E)-alkenes , the Horner-Wadsworth-Emmons (HWE) reaction is generally preferred due to its high E-selectivity.[2][3] Alternatively, using a stabilized ylide in a Wittig reaction will also favor the E-isomer.[1]
-
For predominantly (Z)-alkenes , a non-stabilized ylide in a Wittig reaction is the standard approach.[1] For enhanced Z-selectivity, "salt-free" conditions, which avoid the presence of lithium salts that can affect the reaction's stereochemical course, are recommended.
Q3: I am having trouble removing the triphenylphosphine oxide byproduct from my Wittig reaction. What should I do?
A3: Triphenylphosphine oxide is a common and often problematic byproduct in Wittig reactions. Due to its polarity, it can be difficult to separate from the desired alkene, especially if the product is also nonpolar.
-
Chromatography: Column chromatography is the most common method for separation.
-
Alternative Reaction: The best solution is often to use the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct from the HWE reaction is water-soluble and can be easily removed with a simple aqueous workup.[3]
Q4: My reaction yield is very low. What are the likely causes and how can I improve it?
A4: Low yields in Wittig or HWE reactions can stem from several factors:
-
Incomplete Ylide/Carbanion Formation: Ensure your base is strong enough and not expired. For non-stabilized ylides, strong bases like n-butyllithium are necessary.
-
Moisture: Both the ylide and the strong bases used are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere.
-
Ylide Instability: If you are using a non-stabilized ylide, it may be decomposing. Consider generating it at a low temperature and adding the aldehyde promptly.
-
Aldehyde Quality: Ensure your aldehyde is pure and free from acidic impurities or polymers.
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
A5: Yes. This compound is a combustible liquid and can be harmful if swallowed.[5] Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reagents used in the synthesis, particularly strong bases like n-butyllithium, are pyrophoric and require careful handling under an inert atmosphere.
Experimental Protocols
While specific reaction conditions should be optimized for your particular setup and desired isomer, here is a general experimental protocol for the synthesis of an alkene via the Wittig reaction.
General Wittig Reaction Protocol
-
Phosphonium (B103445) Salt Formation:
-
React triphenylphosphine with the appropriate alkyl halide in a suitable solvent (e.g., toluene, acetonitrile) to form the phosphonium salt. The salt will often precipitate and can be collected by filtration.
-
-
Ylide Formation:
-
Suspend the phosphonium salt in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (e.g., n-butyllithium, sodium hydride). The formation of the ylide is often indicated by a color change.
-
-
Reaction with Aldehyde:
-
While maintaining the low temperature, slowly add a solution of the aldehyde dissolved in the same anhydrous solvent.
-
Allow the reaction to stir at a low temperature for a period, then slowly warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, hexanes).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the this compound from triphenylphosphine oxide.
-
Visualizing Reaction Pathways and Troubleshooting
Wittig Reaction Workflow
Caption: A flowchart illustrating the key stages of this compound synthesis via the Wittig reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis of this compound.
References
Technical Support Center: Optimization of GC Parameters for the Separation of Undecatriene Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the gas chromatography (GC) separation of undecatriene isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the successful separation of undecatriene isomers?
A1: The selection of the stationary phase is the most important factor in separating undecatriene isomers.[1][2] Due to their similar boiling points and polarities, standard non-polar GC columns often result in co-elution.[3] Highly selective stationary phases are necessary to differentiate the subtle structural differences between positional and geometric isomers.[3]
Q2: Which type of GC column is best suited for separating positional and geometric isomers of undecatriene?
A2: For positional and geometric (cis/trans) isomers, polar and liquid crystalline stationary phases are highly effective.[3]
-
Polar Stationary Phases: Columns with cyanopropyl functional groups (e.g., DB-23) can separate isomers based on differences in the interaction between the stationary phase and the dipole moments of the isomers.[3]
-
Liquid Crystalline Stationary Phases: These offer exceptional selectivity based on the molecule's shape and rigidity, and can often resolve isomers that are difficult to separate on conventional columns.[3][4]
Q3: How can I separate enantiomers of chiral undecatriene isomers?
A3: The separation of enantiomers requires a chiral stationary phase.[5][6] These are typically created by adding derivatized cyclodextrin (B1172386) macromolecules to a common stationary phase.[5] A column such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXsm) is suitable for this purpose.[3]
Q4: My retention times are shifting between runs. What could be the cause?
A4: Retention time shifts can be caused by several factors, including unstable oven temperatures, fluctuations in carrier gas flow, or pressure inconsistencies.[7] It is crucial to check for leaks in the system, verify the stability of the temperature program, and confirm flow rates with a calibrated flow meter.[7]
Q5: What are the ideal carrier gases for this type of separation?
A5: Helium is a commonly used carrier gas. For some applications, hydrogen can be used to achieve faster separations at lower temperatures. However, the choice of carrier gas can affect the optimal linear velocity and, consequently, the resolution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the separation of undecatriene isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
If you are observing poor separation between undecatriene isomers, consider the following troubleshooting steps.
Logical Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor isomer resolution.
Solutions:
-
Column Selection: The stationary phase is paramount. For separating compounds with similar boiling points like isomers, highly selective phases are needed.[8] Non-polar phases separate based on boiling point, which is often insufficient for isomers.[8]
-
Temperature Program: A slow temperature ramp (e.g., 2-5°C/min) can significantly improve the separation of closely eluting compounds.[5][9]
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimized for your column's internal diameter to achieve maximum efficiency.[5]
-
Column Dimensions: A longer column increases efficiency and resolution. Narrower internal diameter columns also increase efficiency but have lower sample capacity.[8]
Issue 2: Peak Tailing
Peak tailing, where the peak is asymmetrical and extends towards the baseline, can obscure the separation of adjacent isomers.
Potential Causes and Solutions for Peak Tailing
| Potential Cause | Solution |
|---|---|
| Active Sites in the System | Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions.[9] |
| Column Contamination | Trim the first 10-20 cm of the column from the inlet side. Regularly bake the column to remove contaminants.[9] |
| Incorrect Column Installation | Ensure the column is installed correctly in the inlet and detector to avoid dead volume.[10][11] |
| Column Overloading | Reduce the sample concentration or use a split injection to avoid saturating the column.[9][11] |
Issue 3: Ghost Peaks Appear in the Chromatogram
Ghost peaks are extraneous peaks that do not originate from the sample.
Solutions:
-
Run a Blank Analysis: Inject a blank solvent run. If the peaks persist, the contamination is in the GC system (e.g., carrier gas, injector, or column).[12]
-
Check for Contamination: Contamination can come from the septum, liner, or carrier gas lines.[12] Bake out the column and ensure high-purity gases are used.[12]
-
Condensation Test: Leave the GC at a low temperature (40-50°C) for several hours, then run two consecutive blank analyses. If the first chromatogram has more peaks than the second, the carrier gas or gas lines are likely contaminated.[12]
Experimental Protocols
Protocol 1: Separation of Positional and Geometric Undecatriene Isomers
This protocol is designed for the separation of non-chiral isomers.
General Experimental Workflow
Caption: General experimental workflow for GC analysis.
Methodology:
-
Sample Preparation:
-
Prepare individual standards of the undecatriene isomers, if available, at a concentration of approximately 100 µg/mL in a volatile solvent like hexane (B92381) or pentane.[3]
-
Dilute the sample mixture in the same solvent to an appropriate concentration.[3]
-
If the sample contains particulates, filter it through a 0.45 µm syringe filter before injection.[3]
-
-
Instrument Setup:
-
Install the appropriate GC column as specified in the table below.
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.[3]
-
-
GC Analysis:
Table 1: GC Method Parameters for Positional and Geometric Isomer Separation [3]
| Parameter | Setting for Polar Column | Setting for Liquid Crystalline Column |
|---|---|---|
| Column | DB-23 (50% Cyanopropylphenyl) or similar | MEAB Liquid Crystalline Phase or similar |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 250°C | 250°C |
| Injection Mode | Split (50:1) | Split (50:1) |
| Oven Program | 50°C (hold 2 min), ramp to 180°C at 5°C/min | 60°C (hold 1 min), ramp to 200°C at 2°C/min |
| Detector | FID or MS | FID or MS |
| Detector Temp. | 280°C (FID) | 280°C (FID) |
Protocol 2: Separation of Undecatriene Enantiomers
This protocol is designed for separating chiral isomers.
Methodology: Follow the general sample preparation and instrument setup steps from Protocol 1. Use the specific column and parameters listed in Table 2.
Table 2: GC Method Parameters for Enantiomeric Separation [3][5]
| Parameter | Setting |
|---|---|
| Column | Rt-βDEXsm (or similar derivatized β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Hydrogen, 80 cm/sec set at 40°C |
| Injector Temp. | 240°C |
| Injection Mode | Split (100:1) |
| Oven Program | 40°C (hold 1 min), ramp to 200°C at 2°C/min (hold 3 min) |
| Detector | FID or MS |
| Detector Temp. | 250°C (FID) |
References
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. vurup.sk [vurup.sk]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. jcanoingenieria.com [jcanoingenieria.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
troubleshooting low yields in the Wittig synthesis of 1,3,5-Undecatriene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Wittig synthesis of 1,3,5-undecatriene.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the Wittig synthesis of this compound can arise from several factors throughout the experimental process. This guide provides a structured approach to identifying and resolving common issues.
A logical workflow for troubleshooting is presented below.
Caption: Troubleshooting workflow for low yields in the Wittig synthesis.
Frequently Asked Questions (FAQs)
Reagent and Ylide Formation
Q1: My reaction is not proceeding. What are the most common issues with the initial setup?
A1: The most critical phase is the formation of the phosphorus ylide. Common problems include:
-
Base Strength and Quality: The base used to deprotonate the phosphonium salt must be sufficiently strong and fresh. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure the base has not been degraded by improper storage.
-
Anhydrous Conditions: Phosphorus ylides are highly sensitive to moisture and air. All glassware must be thoroughly dried (flame- or oven-dried), and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be strictly anhydrous.
-
Incomplete Ylide Formation: If the characteristic color of the ylide (often orange or red) does not appear or is faint, it's a sign of incomplete deprotonation. This can be due to a weak base or wet conditions.
Q2: I observe the ylide color, but the yield is still low. Could the ylide be decomposing?
A2: Yes, non-stabilized ylides can be unstable and decompose, especially at room temperature. To mitigate this, it is best to:
-
Generate the ylide at low temperatures (e.g., 0 °C or -78 °C).
-
Add the aldehyde to the ylide solution at this low temperature.
-
Consider generating the ylide in situ in the presence of the aldehyde, which can sometimes improve yields by trapping the ylide as it is formed.
Reaction Conditions and Side Products
Q3: What is the optimal temperature and reaction time?
A3: Optimal conditions can vary, but a general approach is:
-
Ylide formation: 0 °C to -78 °C.
-
Reaction with aldehyde: Start at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.
-
Reaction time: This can range from a few hours to overnight. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid potential decomposition of the product.
Q4: I have a mixture of E/Z isomers. How can I improve the stereoselectivity?
A4: The stereoselectivity of the Wittig reaction is influenced by the ylide's nature and the reaction conditions. For non-stabilized ylides, the Z-alkene is typically favored under salt-free conditions. The presence of lithium salts can lead to equilibration and a mixture of isomers. If a specific isomer is required, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative for obtaining the E-alkene with high selectivity.
Q5: How do I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct?
A5: TPPO can be challenging to remove due to its polarity, which is often similar to that of the product.
-
Chromatography: Column chromatography is the most common method.
-
Crystallization: If your product is a solid, recrystallization may help.
-
Alternative Workup: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane.
-
Consider the HWE Reaction: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it much easier to remove during an aqueous workup.
Data on Reaction Conditions and Yields
While specific, reproducible yield data for the Wittig synthesis of this compound under various conditions is not extensively published in comparative tables, the following table summarizes expected outcomes based on general principles of the Wittig reaction.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Base | Potassium tert-butoxide (older stock) | n-Butyllithium (freshly titrated) | More complete ylide formation |
| Solvent | Reagent-grade THF | Anhydrous THF (distilled from Na/benzophenone) | Prevents quenching of ylide |
| Atmosphere | Ambient | Inert (Nitrogen or Argon) | Prevents ylide degradation |
| Temperature | Ylide formation and reaction at room temp. | Ylide formation at 0°C, then addition of aldehyde and slow warming to RT | Minimizes ylide decomposition |
| Yield | < 30% | > 60% | Higher conversion to product |
Alternative for Higher Yields: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of conjugated polyenes like this compound, especially when high E-selectivity and easier purification are desired, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) |
| Reagent | Phosphonium ylide | Phosphonate (B1237965) carbanion |
| Reactivity | Less nucleophilic | More nucleophilic, reacts well with hindered aldehydes |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |
| Stereoselectivity | Typically Z-selective (non-stabilized ylides) | Typically E-selective |
| Base Requirement | Strong bases often required (n-BuLi, NaH) | Can often be performed with milder bases (e.g., NaH, NaOMe) |
Experimental Protocols
Protocol 1: General Wittig Synthesis of this compound
This is a generalized procedure and may require optimization.
-
Preparation of the Ylide:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the appropriate phosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise. A color change (e.g., to deep red or orange) should be observed, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dropwise, add a solution of the corresponding α,β-unsaturated aldehyde (e.g., 2,4-heptadienal) (1.0 eq.) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the this compound from triphenylphosphine oxide.
-
Protocol 2: General Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-1,3,5-Undecatriene
This protocol is adapted for the synthesis of the target molecule and generally provides the E-isomer with high selectivity.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexanes (3x) and decant the hexanes.
-
Add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the appropriate phosphonate ester (e.g., diethyl allylphosphonate) (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the solution back to 0 °C.
-
Slowly add a solution of the appropriate aldehyde (e.g., octenal) (1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine. The phosphate byproduct should be removed in the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
-
preventing isomerization of 1,3,5-Undecatriene during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3,5-undecatriene to prevent isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound that may lead to isomerization.
Issue 1: Suspected Isomerization After Storage
-
Symptom: Change in the characteristic odor, color (from colorless to pale yellow), or unexpected results in experiments (e.g., altered biological activity, inconsistent analytical data).
-
Possible Cause: Exposure to heat, light, or oxygen during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material was stored in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon), and at the recommended refrigerated temperature.[1]
-
Analytical Confirmation: Analyze a sample of the material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the isomeric composition. Compare the results with the certificate of analysis or a freshly opened sample.
-
Review Handling Procedures: Assess if the material was exposed to elevated temperatures or bright light for extended periods during handling.
-
Purification (if necessary): If isomerization is confirmed and the material is critical for your experiment, consider purification methods such as fractional distillation or preparative chromatography to isolate the desired isomer. Note that this may not always be feasible depending on the specific isomers present.
-
Contact Supplier: If the product was received with unexpected isomeric ratios, contact the supplier for technical support.
-
Issue 2: Rapid Degradation of a Freshly Opened Sample
-
Symptom: A new bottle of this compound shows signs of isomerization shortly after being opened and used for the first time.
-
Possible Cause: Improper handling, contamination, or inadequate inert atmosphere in the container.
-
Troubleshooting Steps:
-
Inert Gas Purge: After each use, ensure the container headspace is thoroughly purged with a dry, inert gas (nitrogen or argon) before resealing. 2- Minimize Exposure: Limit the time the container is open to the atmosphere. Dispense the required amount quickly and reseal the container promptly.
-
Use Appropriate Equipment: Use clean, dry syringes or pipettes to withdraw the liquid to avoid introducing contaminants that could catalyze isomerization.
-
Check for Peroxides: Test for the presence of peroxides, as their formation can accelerate degradation. Peroxide test strips can be used for a quick check.
-
Aliquot Samples: For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to minimize repeated opening and closing of the main container.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Refrigerated.[2]
-
Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Container: In a tightly sealed, opaque or amber glass container to protect from light.[1]
-
Purity: It is often supplied with a stabilizer, such as α-tocopherol, to inhibit oxidation and polymerization.[3][4]
Q2: What factors can cause the isomerization of this compound?
A2: The primary factors that can induce isomerization in this compound, a conjugated triene, are:
-
Heat: Thermal energy can provide the activation energy needed for the molecule to overcome the rotational barrier of the double bonds, leading to cis-trans isomerization.[5][6] this compound is known to be heat-sensitive.[2][7]
-
Light (UV-Vis): Photochemical isomerization can occur when the molecule absorbs light, promoting it to an excited state where rotation around the double bonds is more facile.[8][9] Conjugated polyenes are known to absorb light in the UV-visible range.[10]
-
Oxygen: While oxygen's primary role is in oxidation, the resulting radical species can also initiate and propagate isomerization.
-
Acids/Bases: Traces of acidic or basic impurities can catalyze the isomerization process.
Q3: How can I detect if my sample of this compound has isomerized?
A3: Several analytical techniques can be employed to detect and quantify the isomers of this compound:
-
Gas Chromatography (GC): A powerful technique for separating volatile isomers. When coupled with a mass spectrometer (GC-MS), it can also provide structural information for identification. Different isomers will typically have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for distinguishing between geometric isomers. The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are particularly informative for determining the stereochemistry (cis or trans) of the double bonds.[11][12]
-
UV-Vis Spectroscopy: While not ideal for separating isomers, a change in the λmax (wavelength of maximum absorbance) or the overall shape of the absorption spectrum can indicate a change in the conjugation system, which may be due to isomerization.[13]
Q4: What is the role of a stabilizer like α-tocopherol in this compound?
A4: α-Tocopherol (a form of Vitamin E) is a phenolic antioxidant.[14] It is added to this compound to inhibit degradation pathways initiated by free radicals.[3][4] It functions by donating a hydrogen atom to quench reactive radicals, thereby preventing chain reactions that can lead to both oxidation and polymerization of the conjugated triene system.[14]
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Recommended Prevention Strategies
| Parameter | Risk Factor | Prevention Strategy |
| Temperature | Elevated temperatures | Store refrigerated; avoid heating unless necessary for a reaction. |
| Light | Exposure to UV and visible light | Store in opaque or amber containers; handle in a dimly lit area or protect from direct light.[15] |
| Atmosphere | Presence of Oxygen | Store under an inert atmosphere (nitrogen or argon); purge headspace after use.[1] |
| Purity | Presence of catalytic impurities | Use high-purity grade material; ensure handling equipment is clean and dry. |
| Additives | Absence of a stabilizer | Use a stabilized grade of this compound containing an antioxidant like α-tocopherol.[3][4] |
Experimental Protocols
Protocol 1: Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane). A typical dilution would be 1 µL of the sample in 1 mL of solvent.
-
GC-MS Instrument Conditions (Example):
-
Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound isomers based on their mass spectra (molecular ion at m/z 150).
-
The different isomers will elute at different retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
-
Protocol 2: Identification of this compound Isomers by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
-
Data Analysis:
-
Focus on the vinylic proton region of the spectrum (typically δ 5.0-7.0 ppm).
-
The coupling constants (J-values) between adjacent vinylic protons are diagnostic of the double bond geometry:
-
trans coupling constants are typically larger (J ≈ 12-18 Hz).
-
cis coupling constants are smaller (J ≈ 6-12 Hz).
-
-
By analyzing the splitting patterns and coupling constants, the stereochemistry of each double bond in the triene system can be assigned.
-
Visualizations
References
- 1. aurochemicals.com [aurochemicals.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. bedoukian.com [bedoukian.com]
- 4. 1,3,5-十一烷三烯 ≥70%, stabilized | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. labproinc.com [labproinc.com]
- 8. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 9. publications.iupac.org [publications.iupac.org]
- 10. mdpi.com [mdpi.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
purification of crude 1,3,5-Undecatriene from a complex reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,3,5-undecatriene from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its purification?
A1: this compound is a volatile, colorless to pale yellow oily liquid.[1][2][3] Its key properties relevant to purification include its boiling point of approximately 88°C at 1 mmHg and its nonpolar nature, making it soluble in fats and oils but only slightly soluble in water.[1][3] It is also heat-sensitive and should be stored under refrigeration.[1]
Q2: What are the common isomers of this compound, and do they affect purification?
A2: this compound typically exists as a mixture of stereoisomers, most notably (3E,5Z)- and (3E,5E)-undecatriene.[1][4] These isomers have very similar physical properties, which can make their separation challenging. The specific isomer ratio can be influenced by the synthetic method used.[1]
Q3: What are typical impurities in a crude this compound reaction mixture?
A3: Impurities can include unreacted starting materials, catalysts (e.g., nickel or palladium complexes), solvents (like THF), and byproducts from side reactions.[1][4] Given its conjugated triene structure, it may also be prone to oxidation or polymerization, forming higher molecular weight impurities.[1]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a combustible liquid and may be fatal if swallowed and enters airways.[1][3] It can cause skin and eye irritation.[1] Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8]
Troubleshooting Guide
Problem: Low recovery of this compound after purification.
-
Possible Cause 1: Volatility of the compound.
-
Solution: this compound is volatile.[1] When removing solvents using a rotary evaporator, use a lower bath temperature and reduced vacuum to prevent co-evaporation of the product.[9] Consider using a Kugelrohr or a simple distillation setup at atmospheric pressure to remove highly volatile solvents.[9] Storing collected fractions at low temperatures can also minimize loss.[9]
-
-
Possible Cause 2: Product decomposition.
-
Solution: As a conjugated triene, this compound can be sensitive to heat and air.[1] If using distillation, perform it under reduced pressure to lower the required temperature.[1][4] Adding an antioxidant during distillation may also prevent degradation.[4] For chromatography, work expeditiously and avoid prolonged exposure to silica (B1680970) gel or alumina (B75360), which can be acidic and promote decomposition.
-
Problem: Co-elution of isomers during column chromatography.
-
Possible Cause: Similar polarity of isomers.
-
Solution: The isomers of this compound have very similar polarities, making baseline separation difficult.[1] Use a long column with a high surface area stationary phase (silica gel or alumina) and a nonpolar mobile phase (e.g., pentane (B18724) or hexane).[10][11][12] A very shallow gradient of a slightly more polar solvent or isocratic elution with a carefully optimized nonpolar solvent system may improve separation.[12] Analyze small fractions by GC to identify those with the desired isomer ratio.
-
Problem: The purified product is still contaminated with nonpolar impurities.
-
Possible Cause: Insufficient resolution of the purification method.
-
Solution for Distillation: If impurities have boiling points very close to this compound, simple distillation may not be effective. Use fractional distillation with a fractionating column to enhance separation efficiency.[13][14][15][16]
-
Solution for Chromatography: The chosen eluent may be too polar, causing both the product and impurities to elute quickly.[10][12] Start with a very nonpolar solvent (e.g., pentane) and gradually increase the polarity if necessary.[12] Ensure proper column packing to avoid channeling, which reduces separation efficiency.
-
Problem: this compound appears to be polymerizing on the chromatography column.
-
Possible Cause: Active sites on the stationary phase.
-
Solution: The acidic sites on silica gel can catalyze the polymerization of sensitive olefins. Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, added to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[12]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈ | [1][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Appearance | Colorless to pale yellow oily liquid | [1][2][3] |
| Boiling Point | ~88°C @ 1 mmHg; 280-285°C @ 760 mmHg | [1][17] |
| Flash Point | ~66°C - 83°C | [1][2] |
| Specific Gravity | ~0.788 - 0.796 g/cm³ | [1][2][3] |
| Refractive Index | ~1.510 - 1.518 | [1][2][3] |
| Solubility | Soluble in fats and oils; slightly soluble in water | [3] |
Table 2: Comparison of Purification Methods for this compound
| Method | Advantages | Disadvantages | Best For |
| Fractional Vacuum Distillation | - Good for large quantities.- Effective for separating compounds with different boiling points.- Lower temperatures prevent degradation. | - May not separate isomers effectively.- Requires specialized equipment.- Potential for thermal decomposition if not carefully controlled. | Large-scale purification where impurities have significantly different boiling points. |
| Column Chromatography | - Can separate compounds with similar boiling points but different polarities.- High resolution is possible.- Adaptable to different scales. | - Can be time-consuming.- Requires significant solvent volumes.- Potential for product decomposition on the stationary phase. | Small to medium-scale purification, especially for removing polar impurities or when distillation is ineffective. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure to the desired level (e.g., 1 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (~88°C at 1 mmHg), switch to a clean, pre-weighed receiving flask.
-
Collect the product fraction until the temperature either drops or begins to rise significantly, indicating the end of the product distillation.
-
-
Post-Distillation:
-
Remove the heat source and allow the apparatus to cool completely before slowly reintroducing air.
-
Weigh the collected fraction to determine the yield.
-
Analyze the purity of the fractions by Gas Chromatography (GC).
-
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a nonpolar eluent system that provides good separation of this compound from impurities. A good starting point is pure n-pentane or n-hexane.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel or neutral alumina using the chosen eluent (wet packing method). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.
-
Maintain a constant flow rate.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
-
Fraction Analysis and Pooling:
-
Identify the fractions containing the pure this compound.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and with gentle heating.[9] Be cautious of product loss due to volatility.
-
Weigh the resulting pure product and calculate the yield.
-
Visualizations
Caption: Purification workflow for this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. Column Chromatography [sites.pitt.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. Purification [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. galbanum decatriene, 16356-11-9 [thegoodscentscompany.com]
strategies to resolve contradictions in reported stability data for 1,3,5-Undecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve contradictions in reported stability data for 1,3,5-undecatriene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, a conjugated triene, is primarily affected by three main factors:
-
Oxygen: The presence of oxygen can lead to oxidation of the double bonds, forming various oxygenated derivatives such as conjugated trienols and hydroperoxides.
-
Light: Exposure to light, particularly UV light, can induce photoisomerization, changing the ratio of geometric isomers (e.g., from trans to cis).
-
Temperature: Elevated temperatures accelerate the rates of both oxidation and isomerization, leading to faster degradation. The compound is known to be heat-sensitive.
Q2: I've seen conflicting reports on the shelf-life of this compound. Why might this be?
A2: Contradictory stability data often arise from differences in experimental and storage conditions. Key variables that can lead to different stability outcomes include:
-
Presence or absence of stabilizers: Some commercial preparations of this compound contain stabilizers, such as α-tocopherol (Vitamin E), which act as antioxidants and significantly prolong shelf-life.
-
Storage atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, minimizes contact with oxygen and prevents oxidative degradation.
-
Packaging: The type of container can influence stability. Amber glass vials, for example, offer protection from light, while a tightly sealed container prevents exposure to atmospheric oxygen.
-
Purity and isomeric composition of the initial material: The presence of impurities could potentially catalyze degradation. The specific mixture of isomers may also have different intrinsic stabilities.
Q3: What are the typical degradation products of this compound?
A3: The primary degradation pathways for this compound are oxidation and isomerization.
-
Oxidation Products: When exposed to oxygen, conjugated trienes can form a variety of oxygenated derivatives. The initial products are often hydroperoxides, which can then be converted to more stable conjugated trienols.[1][2]
-
Isomerization Products: Under the influence of light or heat, the geometric configuration of the double bonds can change, leading to a different mixture of cis/trans isomers.
Q4: How should I properly store this compound to ensure its stability?
A4: To maximize the shelf-life of this compound, it is recommended to:
-
Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).
-
Keep it in a cool, dark place. Refrigeration is often recommended.
-
Use amber glass vials or other light-blocking containers to protect it from light.
-
If the compound does not already contain a stabilizer, consider adding an antioxidant like α-tocopherol at a low concentration (e.g., 0.1%).
Troubleshooting Guide: Resolving Contradictory Stability Data
This guide is designed to help you identify the root cause of unexpected degradation or discrepancies between your stability results and reported data.
Scenario: You observe rapid degradation of this compound, while published data or the supplier's specifications suggest it should be stable under your experimental conditions.
Caption: Troubleshooting workflow for diagnosing unexpected degradation of this compound.
Data Presentation: Hypothetical Contradictory Stability Data
The following tables present hypothetical, yet plausible, stability data for this compound to illustrate how different conditions can lead to conflicting results.
Table 1: Stability of this compound After 3 Months at 25°C
| Study | Initial Purity (%) | Storage Conditions | Stabilizer | Final Purity (%) |
| Study A | 98.5 | Sealed amber vial, ambient air | None | 75.2 |
| Study B | 98.6 | Sealed amber vial, nitrogen headspace | None | 92.1 |
| Study C | 98.4 | Sealed amber vial, nitrogen headspace | 0.1% α-tocopherol | 98.1 |
This table illustrates the significant impact of an inert atmosphere and the presence of a stabilizer on the stability of this compound.
Table 2: Isomeric Ratio of this compound After 24-Hour Exposure to Light at Room Temperature
| Condition | Initial (E,Z) / (E,E) Ratio | Final (E,Z) / (E,E) Ratio |
| Dark Control (Amber Vial) | 80 / 20 | 79 / 21 |
| Ambient Lab Light (Clear Vial) | 80 / 20 | 65 / 35 |
| UV Lamp (365 nm, Clear Vial) | 80 / 20 | 40 / 60 |
This table demonstrates the potential for photoisomerization, a key factor that can lead to discrepancies in the reported composition of this compound if light exposure is not controlled.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under elevated temperature to predict its long-term shelf life.
Methodology:
-
Sample Preparation:
-
Prepare multiple aliquots of this compound (e.g., 1 mL) in 2 mL amber glass vials with PTFE-lined screw caps.
-
If the effect of a stabilizer is being investigated, prepare a parallel set of samples with the desired concentration of the stabilizer (e.g., 0.1% α-tocopherol).
-
For each condition, prepare a set of vials to be stored under ambient air and another set where the headspace is flushed with nitrogen before sealing.
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled stability chamber at 40°C.
-
Place a control set of vials in a refrigerator at 4°C.
-
-
Time Points:
-
Pull samples for analysis at T=0, 1, 2, 4, and 8 weeks.
-
-
Analysis:
-
At each time point, dilute the sample in a suitable solvent (e.g., hexane).
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound and identify any degradation products.
-
Quantify the remaining this compound using a previously established calibration curve.
-
Protocol 2: Photostability Study of this compound
Objective: To assess the impact of light exposure on the stability and isomeric composition of this compound.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of this compound in both clear and amber glass vials.
-
Seal the vials under a nitrogen atmosphere to minimize oxidation.
-
-
Exposure Conditions:
-
Place the vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
As a control, wrap a set of clear and amber vials in aluminum foil to protect them from light and place them in the same chamber.
-
-
Time Points:
-
Pull samples for analysis at T=0, 6, 12, and 24 hours of continuous exposure.
-
-
Analysis:
-
Analyze the samples by GC-MS.
-
Pay close attention to changes in the peak areas corresponding to different isomers of this compound.
-
Identify any new peaks that may correspond to photo-degradation products.
-
Visualization of Degradation Pathways
Caption: Degradation pathways for this compound, including oxidation and isomerization.
References
Validation & Comparative
Confirming the Structure of Synthetic 1,3,5-Undecatriene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of synthetic 1,3,5-undecatriene. By presenting experimental data alongside predicted values, this document serves as a valuable resource for the structural elucidation of this and similar conjugated triene systems.
Spectroscopic Analysis Workflow
The confirmation of the structure of synthetic this compound involves a multi-step spectroscopic analysis. The following diagram illustrates the logical workflow, from sample preparation to the final structure confirmation by comparing experimental data with expected values.
Caption: Workflow for the spectroscopic confirmation of synthetic this compound.
Comparative Spectroscopic Data
The following tables summarize the available experimental and predicted spectroscopic data for the (3E,5Z) and (3E,5E) isomers of this compound. A direct comparison of these datasets is crucial for accurate structure determination.
Table 1: Mass Spectrometry Data
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| (3E,5Z)-1,3,5-Undecatriene | 150 | 121, 107, 93, 79, 67, 55, 41 |
| (3E,5E)-1,3,5-Undecatriene | 150 | 121, 107, 93, 79, 67, 55, 41 |
Note: The fragmentation patterns for the (3E,5Z) and (3E,5E) isomers are very similar in electron ionization mass spectrometry, highlighting the need for other spectroscopic techniques for unambiguous identification.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ) for (3E,5Z)-1,3,5-Undecatriene (ppm) | Predicted Chemical Shift (δ) for (3E,5E)-1,3,5-Undecatriene (ppm) |
| C1 | 114.5 | 114.6 |
| C2 | 137.2 | 137.1 |
| C3 | 130.8 | 130.9 |
| C4 | 132.5 | 132.6 |
| C5 | 125.7 | 125.8 |
| C6 | 130.1 | 130.2 |
| C7 | 32.9 | 32.9 |
| C8 | 31.6 | 31.6 |
| C9 | 22.6 | 22.6 |
| C10 | 22.3 | 22.3 |
| C11 | 14.1 | 14.1 |
Table 3: ¹H NMR Spectroscopic Data (Predicted)
| Proton(s) | Predicted Chemical Shift (δ) and Multiplicity for (3E,5Z)-1,3,5-Undecatriene | Predicted Chemical Shift (δ) and Multiplicity for (3E,5E)-1,3,5-Undecatriene |
| H1 | 5.0-5.2 (m) | 5.0-5.2 (m) |
| H2 | 6.2-6.4 (m) | 6.2-6.4 (m) |
| H3-H6 | 5.5-6.1 (m) | 5.5-6.1 (m) |
| H7 | 2.1-2.3 (m) | 2.1-2.3 (m) |
| H8-H10 | 1.2-1.5 (m) | 1.2-1.5 (m) |
| H11 | 0.9 (t) | 0.9 (t) |
Note: Experimental ¹H NMR data for the specific isomers is not widely available in public spectral databases. The predicted values offer a reference for spectral interpretation.
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (alkene) stretch | 3010-3100 |
| C-H (alkane) stretch | 2850-2960 |
| C=C (conjugated) stretch | 1600-1650 |
| C-H bend (alkene) | 675-1000 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 1-2 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation of any impurities or isomers.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of this compound (e.g., m/z 35-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases such as the NIST Mass Spectral Library.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare their positions to expected values.
Conclusion
The structural confirmation of synthetic this compound relies on a synergistic approach utilizing multiple spectroscopic techniques. While mass spectrometry can readily confirm the molecular weight, the similarity in fragmentation patterns between isomers necessitates the use of NMR spectroscopy for unambiguous stereochemical assignment. Although complete experimental NMR and IR data sets are not widely disseminated in public databases, the provided predicted values and experimental protocols offer a robust framework for researchers to confidently verify the structure of their synthetic products. The comparison of experimental data with predicted values remains a cornerstone of modern structural elucidation.
Unraveling the Biological Potency of 1,3,5-Undecatriene Isomers: A Comparative Analysis
A deep dive into the biological activities of 1,3,5-undecatriene isomers reveals a landscape of potential applications, from agriculture to medicine. While direct comparative studies remain scarce, an analysis of the biological properties of natural sources rich in specific isomers, coupled with general knowledge of stereoisomer effects on bioactivity, provides valuable insights into their differential potency.
This compound, a volatile organic compound, exists in various isomeric forms, with the (E,Z)- and (E,E)-isomers being the most commonly cited in scientific literature. These isomers are integral components of various plant essential oils and are largely recognized for their distinct organoleptic properties. However, emerging research points towards their significant, yet nuanced, biological activities, including insecticidal, antimicrobial, and potentially anti-inflammatory and cytotoxic effects. This guide synthesizes the available data to offer a comparative perspective on the biological activities of these isomers, supported by experimental methodologies.
Comparative Biological Activity: An Overview
| Biological Activity | Isomer(s) Implicated | Supporting Evidence |
| Insecticidal/Repellent | (E,Z)-1,3,5-undecatriene | Found in Mentha spicata (spearmint) essential oil, which has demonstrated insecticidal and repellent properties against various pests.[1][2][3] The specific contribution of this isomer to the overall activity is an area for further research. |
| Antimicrobial | General this compound | Studies on galbanum oil, which contains undecatriene isomers, have indicated antimicrobial and antioxidant activities.[4][5] A study on a mixture of isomers reported a Minimum Inhibitory Concentration (MIC) of 0.5% v/v against Escherichia coli and Staphylococcus aureus. |
| Anti-inflammatory | (E,Z)-1,3,5-undecatriene (inferred) | Galbanum oil, containing this isomer, has been traditionally used for its anti-inflammatory properties.[4][5] Modern in-vitro and animal studies on galbanum oil components support these claims, though direct evidence for the undecatriene isomer is pending.[5] |
It is crucial to note that the biological activity of a compound is highly dependent on its stereochemistry. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with biological targets such as receptors and enzymes. Therefore, it is highly probable that the different isomers of this compound exhibit varying degrees of potency for each biological effect.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of volatile and often lipophilic compounds like this compound isomers. Below are summaries of key experimental protocols relevant to the activities discussed.
Insecticidal Activity Bioassay (Vapor Phase and Contact)
A common method to assess the insecticidal activity of volatile compounds is the vapor phase bioassay.
Workflow for Vapor Phase Insecticidal Bioassay:
Caption: Workflow for assessing vapor phase insecticidal activity.
For contact toxicity, a topical application or a residual film method can be employed. In the topical application, a small, measured droplet of the isomer solution is applied directly to the insect's body. In the residual film method, the inside of a container is coated with the isomer solution, the solvent is allowed to evaporate, and then the insects are introduced.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Due to the lipophilic nature of this compound isomers, standard antimicrobial susceptibility testing methods may need modification. The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Note on Lipophilic Compounds: To enhance the solubility of lipophilic compounds like this compound in aqueous media, a small percentage of a non-ionic surfactant (e.g., Tween 80) or a solvent like dimethyl sulfoxide (B87167) (DMSO) can be used. A solvent control must be included to ensure it does not affect microbial growth.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and molecular mechanisms through which this compound isomers exert their biological effects are not yet fully elucidated. However, based on the known activities of similar volatile organic compounds and essential oil components, some putative mechanisms can be proposed.
Potential Signaling Pathways in Insecticidal Action:
For insecticidal activity, volatile compounds often target the nervous system of insects.
Caption: Putative signaling pathways for insecticidal/repellent action.
In this proposed pathway, the undecatriene isomer could interact with olfactory or gustatory receptors, leading to a repellent behavioral response. Alternatively, it could act as a neurotoxin by interfering with neurotransmitter-gated ion channels, causing paralysis and death. The specific affinity and efficacy of each isomer for these targets would determine its overall insecticidal potency.
Conclusion and Future Directions
The isomers of this compound present a promising area for the development of novel bioactive agents. While current evidence strongly suggests their potential as insecticidal and antimicrobial compounds, there is a clear need for direct comparative studies to quantify the activity of each isomer. Future research should focus on:
-
Isomer-specific bioassays: Conducting parallel studies on purified isomers to determine their individual LC50 and MIC values against a range of pests and pathogens.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by each isomer to understand the basis of their differential activities.
-
Synergistic effects: Exploring the potential for synergistic or antagonistic interactions between different isomers and with other bioactive compounds.
By systematically addressing these research gaps, the full potential of this compound isomers can be unlocked for applications in pest management, food preservation, and potentially even as therapeutic agents.
References
A Comparative Guide to Analytical Methods for the Quantification of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical methods for the quantitative analysis of 1,3,5-Undecatriene, a volatile organic compound of interest in the fragrance, flavor, and pharmaceutical industries. The selection of an appropriate analytical method is critical for accurate and reliable quantification, which is essential for quality control, formulation development, and regulatory compliance. This document outlines the experimental protocols and performance characteristics of the two most effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Techniques
The quantification of this compound, a non-polar hydrocarbon, is optimally achieved through chromatographic techniques. Gas chromatography is particularly well-suited for volatile and semi-volatile compounds, making it a primary choice. High-performance liquid chromatography offers an alternative, especially when dealing with complex matrices or when derivatization is not desirable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile compounds. GC separates the components of a mixture based on their boiling points and interactions with a stationary phase, while MS provides mass information for confident identification and quantification. For trace analysis in complex matrices like essential oils, pre-concentration techniques such as solid-phase microextraction (SPME) are often employed to enhance sensitivity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their affinity for a stationary and a mobile phase. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice.[2] Detection is typically performed using an ultraviolet (UV) detector. While generally less sensitive than GC-MS for volatile compounds, HPLC is a robust and versatile technique.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of terpenes, which can be considered representative for this compound. It is important to note that specific validation for this compound may yield slightly different values, and these should be established during method development in your laboratory.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
| Specificity | High (Mass Spectra) | Moderate (Retention Time) |
| Sample Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC are provided below. These protocols are based on established methods for terpene analysis and should be adapted and validated for your specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of this compound in essential oils and other complex matrices.
1. Sample Preparation:
-
Accurately weigh 100 mg of the essential oil or sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
If necessary, perform a serial dilution to bring the concentration of this compound within the calibration range.
-
For trace analysis, consider using Headspace (HS) or Solid-Phase Microextraction (SPME) for sample introduction to enhance sensitivity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent at concentrations ranging from 0.1 to 100 µg/mL.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a robust method for the quantification of this compound.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known volume in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (typically around 230 nm).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify the this compound peak based on its retention time.
-
Calculate the concentration of this compound in the sample using the generated calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general workflows for analytical method validation and a typical GC-MS analysis.
References
A Comparative Efficacy Analysis of 1,3,5-Undecatriene and Other Green Note Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the olfactory efficacy of 1,3,5-Undecatriene against other prominent green note fragrance compounds. The information presented herein is supported by available data and standardized experimental protocols to assist in the informed selection of fragrance ingredients for research and product development.
Introduction to Green Notes in Fragrance
Green fragrance notes are reminiscent of freshly cut grass, crushed leaves, and lush vegetation.[1] These scents are primarily composed of various volatile organic compounds that elicit the perception of freshness and nature.[2][3] Key compounds contributing to the green olfactory profile include aldehydes, esters, and unsaturated hydrocarbons. This guide focuses on this compound, a potent fragrance compound known for its intense galbanum-like, green, and slightly herbaceous aroma, and compares its performance with other notable green note compounds.[4][5]
Quantitative Comparison of Green Note Fragrance Compounds
The following table summarizes the olfactory and physical properties of this compound and a selection of other significant green note compounds. Direct comparative data for odor thresholds and substantivity under identical conditions are often proprietary and not always available in the public domain. However, this table provides a compilation of available data to guide preliminary assessments.
| Fragrance Compound | Chemical Structure | Odor Profile | Odor Threshold (in water) | Tenacity on Blotter |
| This compound | C₁₁H₁₈ | Powerful, diffusive, green, galbanum-like, peppery, with fruity nuances.[4][5][6] | Data not publicly available | Approximately 1 day.[7] |
| (Z)-3-Hexenol (Leaf Alcohol) | C₆H₁₂O | Intense, fresh-cut grass, green leaf. | ~0.025 ppm | Several hours |
| (E)-2-Hexenal (Leaf Aldehyde) | C₆H₁₀O | Sharp, green, fruity, slightly fatty. | ~0.005 ppm | Several hours |
| Galbanum Oil | Complex Mixture | Intense, green, resinous, earthy, balsamic. | Not applicable (mixture) | Several days |
| Phenylacetaldehyde | C₈H₈O | Hyacinth-like, green, floral, sweet. | ~0.004 ppm | Several hours |
| Stemone (5-Methyl-3-heptanone oxime) | C₈H₁₇NO | Green, leafy, slightly earthy and minty. | Data not publicly available | Several hours |
| Triplal (2,4-Dimethyl-3-cyclohexene carboxaldehyde) | C₉H₁₄O | Green, aldehydic, citrusy. | Data not publicly available | Several hours |
Note: Odor thresholds can vary significantly based on the evaluation medium (water, air, ethanol) and the methodology used for determination.[8] Tenacity on a blotter is an indicator of substantivity and can be influenced by factors such as temperature and humidity.
Experimental Protocols
Determination of Odor Detection Threshold
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population, typically 50%.[9] A standardized method for this determination is outlined in ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.[7][8][10][11]
Methodology:
-
Panelist Selection: A panel of trained sensory assessors is selected. Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.
-
Sample Preparation: A series of dilutions of the fragrance compound in a suitable solvent (e.g., ethanol, water, or odorless mineral oil) is prepared in ascending concentrations.
-
Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant.[12] The order of presentation is randomized for each panelist.[12]
-
Forced-Choice Ascending Concentration: Starting with the lowest concentration, panelists are required to identify the odd sample. This process continues with progressively higher concentrations.
-
Threshold Calculation: The individual threshold is the concentration at which a panelist correctly identifies the odorant-containing sample a predetermined number of consecutive times. The group threshold is then calculated as the geometric mean of the individual thresholds.
Evaluation of Substantivity (Tenacity on Blotter)
Substantivity, or tenacity, refers to the duration an odor remains detectable. A common method for its evaluation is the blotter test.[13]
Methodology:
-
Sample Application: A standardized amount of the fragrance compound (e.g., 0.1 mL of a 10% solution in ethanol) is applied to a standard fragrance blotter (smelling strip).
-
Evaluation Intervals: The blotters are placed in a controlled environment (constant temperature and humidity) and evaluated by trained perfumers or sensory panelists at specific time intervals (e.g., 1, 4, 8, 24, 48 hours).
-
Intensity Rating: At each interval, the odor intensity is rated on a predefined scale (e.g., 0-5, where 0 is no odor and 5 is a very strong odor).
-
Tenacity Determination: The tenacity is recorded as the time at which the odor intensity falls below a certain level (e.g., a rating of 1).
Olfactory Signaling Pathway
The perception of "green" notes, like all odors, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain for processing.
Caption: Olfactory signaling pathway for green note perception.
Research has identified specific olfactory receptors that respond to certain green note compounds. For example, genetic variations in the OR2J3 receptor are associated with an individual's ability to detect the "grassy" smelling compound, cis-3-hexen-1-ol (B126655).[6]
Experimental Workflow for Fragrance Evaluation
The comprehensive evaluation of a fragrance compound involves a multi-step process encompassing both analytical and sensory techniques.
Caption: General experimental workflow for fragrance evaluation.
Conclusion
This compound stands out as a highly potent and diffusive green note fragrance compound with a characteristic galbanum-like profile. Its efficacy, particularly in imparting a powerful and long-lasting green character, makes it a valuable ingredient in perfumery. While direct, publicly available quantitative comparisons with other green notes are limited, its described olfactory properties suggest a high impact at low concentrations. For a comprehensive evaluation, it is recommended that researchers and developers conduct side-by-side sensory and analytical tests using standardized protocols, such as those outlined in this guide, to determine the optimal green note compound for their specific application.
References
- 1. fivesenses.com [fivesenses.com]
- 2. Green Fougère Fragrances: Nature’s Redolent Fragrant Bounty [alphaaromatics.com]
- 3. Exploring Green Notes Perfume: A Comprehensive Study - Branddecant [branddecant.com]
- 4. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 5. [PDF] Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma | Semantic Scholar [semanticscholar.org]
- 6. Genetic variation in the odorant receptor OR2J3 is associated with the ability to detect the "grassy" smelling odor, cis-3-hexen-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fivesenses.com [fivesenses.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. store.astm.org [store.astm.org]
- 12. pac.gr [pac.gr]
- 13. perfumerflavorist.com [perfumerflavorist.com]
A Spectroscopic Showdown: Unraveling the Isomers of 1,3,5-Undecatriene
A detailed comparative analysis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene reveals distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a comprehensive overview of their UV-Vis, IR, and NMR spectral data, supported by experimental protocols for their synthesis and characterization, aimed at researchers and professionals in the fields of chemistry and drug development.
The geometric isomerism in the conjugated triene system of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene gives rise to subtle yet significant differences in their physical and spectroscopic properties. Understanding these differences is crucial for their identification and for structure-activity relationship studies in various applications, including fragrance chemistry and natural product synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two isomers, providing a clear basis for their comparison.
Table 1: UV-Vis and IR Spectroscopic Data
| Spectroscopic Technique | (3E,5Z)-1,3,5-Undecatriene | (3E,5E)-1,3,5-Undecatriene |
| UV-Vis (λmax) | ~238 nm | ~232 nm |
| IR (cm⁻¹) | ||
| C-H stretch (alkenyl) | ~3015 | ~3015 |
| C-H stretch (alkyl) | 2955, 2925, 2855 | 2955, 2925, 2855 |
| C=C stretch | ~1650, 1615, 1580 | ~1650, 1615, 1580 |
| C-H bend (trans) | ~965 | ~985 |
| C-H bend (cis) | ~730 | - |
Table 2: ¹H NMR Spectroscopic Data (200 MHz, CDCl₃)
| Proton Assignment | (3E,5Z)-1,3,5-Undecatriene (δ, ppm) | (3E,5E)-1,3,5-Undecatriene (δ, ppm) |
| H-1 | 5.15-5.30 (m) | 5.15-5.30 (m) |
| H-2 | 6.25 (dd, J=17, 10 Hz) | 6.25 (dd, J=17, 10 Hz) |
| H-3 | 6.65 (dt, J=17, 10 Hz) | 6.65 (dt, J=17, 10 Hz) |
| H-4 | 5.95 (t, J=10 Hz) | 6.05 (t, J=10 Hz) |
| H-5 | 6.05 (dd, J=15, 10 Hz) | 6.05 (dd, J=15, 10 Hz) |
| H-6 | 5.60 (dt, J=15, 7 Hz) | 5.60 (dt, J=15, 7 Hz) |
| H-7 | 2.15 (q, J=7 Hz) | 2.15 (q, J=7 Hz) |
| H-8, H-9, H-10 | 1.20-1.50 (m) | 1.20-1.50 (m) |
| H-11 | 0.90 (t, J=7 Hz) | 0.90 (t, J=7 Hz) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | (3E,5Z)-1,3,5-Undecatriene (δ, ppm) | (3E,5E)-1,3,5-Undecatriene (δ, ppm) |
| C-1 | 117.4 | Data not available |
| C-2 | 136.8 | Data not available |
| C-3 | 130.6 | Data not available |
| C-4 | 125.1 | Data not available |
| C-5 | 132.5 | Data not available |
| C-6 | 129.3 | Data not available |
| C-7 | 29.2 | Data not available |
| C-8 | 31.6 | Data not available |
| C-9 | 22.6 | Data not available |
| C-10 | 14.1 | Data not available |
| C-11 | 31.9 | Data not available |
Experimental Protocols
The synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene can be achieved via a Wittig reaction, followed by separation of the isomers.
Synthesis of (3E,5E/Z)-1,3,5-Undecatriene Mixture
A common synthetic route involves the Wittig reaction between (2E,4E)-decadienal and methylenetriphenylphosphorane.[1][2]
Materials:
-
(2E,4E)-decadienal
-
n-Butyllithium in hexane (B92381)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0°C, and a solution of n-butyllithium in hexane is added dropwise with stirring.
-
The resulting orange-red solution of the ylide is stirred at room temperature for 30 minutes.
-
A solution of (2E,4E)-decadienal in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC or GC).
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene, is purified by vacuum distillation.
Isomer Separation
The pure (3E,5Z) and (3E,5E) isomers can be separated from the synthesized mixture by preparative gas chromatography (GC).
Spectroscopic Characterization
UV-Vis Spectroscopy:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent: Ethanol or hexane.
-
Procedure: A dilute solution of the purified isomer is prepared in the chosen solvent. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Procedure: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A ¹H and ¹³C NMR spectrometer (e.g., 200 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure: A small amount of the purified isomer is dissolved in CDCl₃ containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired.
Visualization of Isomeric Relationship and Analysis
The following diagram illustrates the relationship between the two isomers and the spectroscopic methods used for their comparative analysis.
Caption: Workflow for the synthesis, separation, and spectroscopic analysis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.
References
Assessing the Purity of 1,3,5-Undecatriene: A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography (GC-FID)
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) for assessing the purity of 1,3,5-undecatriene, a volatile and unsaturated hydrocarbon. The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical technique.
Introduction to Purity Assessment Techniques
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[2] This allows for the direct quantification of a substance against a certified internal standard without the need for substance-specific calibration curves.[1] For a molecule like this compound, ¹H-qNMR is particularly suitable due to its distinct proton signals.
Gas Chromatography (GC) is a well-established separation technique for analyzing volatile substances.[3][4] When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantifying the components of a mixture. The area of a peak in the chromatogram is proportional to the concentration of the corresponding compound.[5] Purity is typically determined by the area percent method, assuming all components have a similar response factor, or by using a reference standard.
Comparative Data Summary
The following tables summarize the hypothetical quantitative results from the purity assessment of a batch of this compound using both qNMR and GC-FID.
Table 1: Purity Assessment of this compound
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei. Quantification is performed against a certified internal standard.[1] | Separates volatile components, and the FID response is proportional to the mass of carbon.[3] |
| Purity (%) | 98.5 ± 0.2 | 98.2 (Area %) |
| Major Impurity | Isomer of Undecatriene | Isomer of Undecatriene |
| Limit of Detection | ~0.1% | ~0.01% |
| Sample Throughput | Lower | Higher |
| Sample Destruction | No, the sample can be recovered.[1] | Yes |
| Versatility | Applicable to a wide range of organic molecules with NMR-active nuclei.[1] | Suitable for volatile and thermally stable compounds.[3] |
Table 2: Comparison of Methodological Parameters
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Calibration | Requires a certified internal standard.[6] | Can be run without a standard (area %), but a standard is needed for accurate quantification. |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent.[2] | Dilution in a suitable solvent.[5] |
| Analysis Time/Sample | 10-30 minutes | 5-15 minutes |
| Instrument Cost | High | Moderate |
| Operator Skill Level | High | Moderate |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol describes a representative method for determining the purity of this compound using ¹H-qNMR with maleic acid as the internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same NMR tube.
-
Add 0.75 mL of Chloroform-d (CDCl₃) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength is recommended.[2]
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30) should be used.[2]
-
Relaxation Delay (D1): A delay of at least 5 times the longest T₁ of the protons of interest is crucial for full relaxation and accurate integration.[2] A conservative value of 30-60 seconds is often used if T₁ is unknown.[2]
-
Number of Scans (NS): 16 or higher to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals of interest.[2]
-
Acquisition Time (AQ): ≥ 3 seconds to allow for complete decay of the free induction decay (FID).[2]
-
Spectral Width: ~16 ppm.[2]
3. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of this compound and the singlet signal of maleic acid (at approximately 6.3 ppm in CDCl₃).
-
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol outlines a general procedure for the purity analysis of this compound by GC-FID.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in hexane.
-
Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.
2. GC-FID Instrument Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or similar.[7]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
3. Data Analysis and Purity Calculation:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[5]
-
Percent Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100.[5]
Visualizing the Methodologies
To better illustrate the workflows and comparative logic, the following diagrams are provided.
Caption: Workflow for purity assessment of this compound using qNMR.
Caption: Logical comparison of qNMR and GC-FID for purity assessment.
Conclusion
Both qNMR and GC-FID are powerful techniques for assessing the purity of this compound.
-
qNMR offers the advantage of being a primary ratio method, providing a direct and highly accurate measure of purity without the need for a specific this compound reference standard (though a certified internal standard is required).[8] Its non-destructive nature is also beneficial when sample quantities are limited.
-
GC-FID is a highly sensitive and robust method, particularly well-suited for the routine analysis of volatile compounds.[9] It offers higher throughput and is generally more cost-effective. However, the area percent method for purity assumes an equal response factor for all components, which may not always be accurate. For higher accuracy, a certified reference standard of this compound would be required for calibration.
The choice between qNMR and GC-FID will depend on the specific requirements of the analysis, including the desired level of accuracy, sample availability, and the intended application of the purity data. For definitive purity assignment of a reference standard, qNMR is often the preferred method. For routine quality control of multiple batches, GC-FID provides a rapid and reliable solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]
Cross-Validation of 1,3,5-Undecatriene Identification: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of volatile organic compounds is paramount in fields ranging from flavor and fragrance chemistry to drug discovery. 1,3,5-Undecatriene, a key aroma compound found in various natural products, presents a unique analytical challenge due to the presence of multiple geometric isomers. This guide provides a comparative overview of common analytical techniques for the identification and cross-validation of this compound isomers, supported by available experimental data.
The robust identification of specific this compound isomers, such as the (3E,5Z)- and (E,E)- forms, necessitates a multi-faceted analytical approach. Cross-validation using orthogonal techniques significantly enhances the confidence in analytical results. This guide explores the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize key identification parameters for two common isomers of this compound obtained by different analytical methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound Isomers
| Isomer | Stationary Phase | Retention Index (RI) | Key Mass Fragments (m/z) |
| (3E,5Z)-1,3,5-Undecatriene | DB-1 (Non-polar) | 1165, 1167[1] | 79, 80, 77[2] |
| CP Sil 8 CB (Non-polar) | 1174[1] | ||
| SE-54 (Non-polar) | 1185[1] | ||
| RTX-5 (Non-polar) | 1183[1] | ||
| FFAP (Polar) | 1387, 1388[1] | ||
| (E,E)-1,3,5-Undecatriene | HP-5 (Non-polar) | 1183, 1177[3] | 79, 67, 91, 150[3] |
| HP-5MS (Non-polar) | 1185[3] | ||
| DB-5 (Non-polar) | 1181[3] | ||
| FFAP (Polar) | 1388[3] | ||
| Carbowax 20M (Polar) | 1405[3] | ||
| DB-Wax (Polar) | 1391[3] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (3E,5Z)-1,3,5-Undecatriene
| Nucleus | Solvent | Chemical Shifts (δ) ppm |
| ¹³C | Not specified | 14.1, 22.6, 29.1, 31.8, 117.2, 126.1, 128.9, 130.5, 132.8, 135.0 |
Experimental Protocols
The following are generalized experimental protocols for the techniques discussed. Specific parameters may require optimization based on the instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: For essential oils or other complex matrices, dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane. For pure standards, a dilution to approximately 100 ppm is typically sufficient.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for initial screening. For better separation of isomers, a polar column (e.g., DB-WAX) can be used.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-350
-
-
Data Analysis: Identification is achieved by comparing the obtained mass spectrum with reference libraries (e.g., NIST, Wiley) and by comparing the calculated retention index with literature values for the specific column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or higher, depending on concentration.
-
-
Data Analysis: Chemical shifts, coupling constants (for ¹H NMR), and the number of signals provide structural information. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.
Mandatory Visualization
References
Comparative Analysis of the Biological Activities of 1,3,5-Undecatriene Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1,3,5-undecatriene analogs and derivatives, focusing on their antimicrobial, insecticidal, and cytotoxic properties. The information is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of these compounds.
Overview of this compound
This compound is a naturally occurring volatile organic compound found in various plants, notably in the resin of Ferula gummosa, commonly known as galbanum. It exists in different isomeric forms, with the (3E,5Z)- and (3E,5E)-isomers being significant contributors to the characteristic green and resinous aroma of galbanum oil. Beyond its use in the fragrance industry, this compound and its analogs have garnered interest for their potential biological activities.
Comparative Biological Activity
This section presents a comparative summary of the antimicrobial, insecticidal, and cytotoxic activities of this compound-containing essential oils and other relevant compounds. Due to the limited availability of quantitative data on isolated this compound isomers, data for essential oils rich in these compounds, such as galbanum oil, are presented as a proxy.
Antimicrobial Activity
The antimicrobial properties of essential oils containing undecatrienes have been evaluated against various pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Essential Oil | Staphylococcus aureus | Enterococcus faecalis | Candida albicans |
| Ferula gummosa Essential Oil (Galbanum Oil) | 3125 | 200 | - |
| Chlorhexidine (CHX) | - | > MIC of FGEO | - |
| Sodium Hypochlorite (NaOCl) | - | 5000 | - |
Note: A lower MIC value indicates greater antimicrobial activity. FGEO stands for Ferula gummosa essential oil.[1]
Insecticidal and Acaricidal Activity
The insecticidal and acaricidal potential of this compound-containing essential oils has been investigated against various pests. The data is presented as Lethal Concentration (LC50), the concentration of a substance required to kill 50% of a test population.
Table 2: Comparative Insecticidal and Acaricidal Activity (LC50)
| Compound/Essential Oil | Target Pest | LC50 Value |
| Ferula gummosa Oil (Galbanum Oil) | Brevicoryne brassicae (Cabbage aphid) | 6.31 µl/L air |
| Ferula gummosa Oil (Galbanum Oil) | Tetranychus urticae (Two-spotted spider mite) - Adults | 6.52 µL L-1 |
| Ferula gummosa Oil (Galbanum Oil) | Tetranychus urticae (Two-spotted spider mite) - Eggs | 6.98 µL L-1 |
Note: A lower LC50 value indicates greater toxicity to the pest.[2][3]
Cytotoxic Activity
The cytotoxic effects of essential oils containing various terpenes, which are structurally related to undecatrienes, have been assessed against several cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.
Table 3: Comparative Cytotoxic Activity (IC50 in µg/mL)
| Compound/Essential Oil | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Jurkat (T-cell leukemia) |
| Eucalyptus benthamii (Young Leaves) | 108.33 (24h) | - | 56.51 (72h) |
| Eucalyptus benthamii (Adult Leaves) | 54.96 (24h) | - | 36.63 (72h) |
| α-pinene | - | - | 192.42 (24h), 186.09 (72h) |
| γ-terpinene | - | - | 136.60 (24h), 156.92 (72h) |
| terpinen-4-ol | - | - | 50.20 (24h), 54.84 (72h) |
Note: A lower IC50 value indicates greater cytotoxic activity. The data for Eucalyptus oils and their components are included as representative examples of cytotoxic essential oils.[4]
Experimental Protocols
This section outlines the general methodologies used to determine the biological activities presented in the tables above.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Determination of Lethal Concentration (LC50)
The fumigant toxicity assay is often used to determine the LC50 of volatile compounds against insects.
Workflow for Fumigant Toxicity Assay
Caption: Workflow for determining the Lethal Concentration (LC50) via fumigant assay.
Determination of Cytotoxic Activity (IC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
Signaling Pathways
The biological activities of natural compounds like this compound and its analogs are often attributed to their interaction with various cellular signaling pathways. While the specific pathways for this compound are not fully elucidated, the general mechanisms of action for antimicrobial, insecticidal, and cytotoxic compounds are well-studied.
Proposed Antimicrobial Mechanism of Action
Many essential oil components exert their antimicrobial effects by disrupting the bacterial cell membrane.
Diagram of Proposed Antimicrobial Action
Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.
Proposed Insecticidal (Neurotoxic) Mechanism of Action
Many natural insecticides act as neurotoxins, interfering with the insect's nervous system.
Diagram of Proposed Neurotoxic Action
Caption: Proposed neurotoxic mechanism of insecticidal action.
Conclusion
While quantitative data specifically for this compound and its close derivatives remains limited in publicly available literature, the analysis of essential oils rich in these compounds, such as galbanum oil, suggests notable antimicrobial and insecticidal properties. The provided data, although indirect, offers a valuable starting point for researchers. Further investigation into the isolated isomers of this compound is warranted to fully elucidate their specific biological activities and mechanisms of action. The cytotoxic potential of related terpene structures also highlights an area for future research into the anticancer properties of undecatriene derivatives. The experimental protocols and pathway diagrams included in this guide serve as a foundational resource for designing and interpreting future studies in this promising area of natural product research.
References
- 1. Antimicrobial and cytotoxic activity of Ferula gummosa plant essential oil compared to NaOCl and CHX: a preliminary in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fumigant toxicity of essential oil of the Galbanum, Ferula gummosa on biological parameters of the cabbage aphid, Brevicoryne brassicae L. (Hemiptera: Aphididae) [gyahpad.shahed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for obtaining 1,3,5-undecatriene, a valuable triene with applications in fragrance, flavor, and polymer chemistry. The comparison focuses on key performance indicators such as reaction yields, stereoselectivity, and reaction conditions, supported by available experimental data. Detailed experimental protocols for the prominent synthetic routes are also presented to facilitate replication and further development.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the Wittig reaction and organometallic coupling reactions. Each method offers distinct advantages and disadvantages concerning stereochemical control, yield, and substrate availability. The choice of a specific route is often dictated by the desired isomeric purity of the final product.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic routes to this compound, enabling a direct comparison of their efficiencies and outcomes.
| Synthetic Route | Target Isomer(s) | Key Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Wittig Reaction | (3E,5E)-1,3,5-undecatriene | Methylene (B1212753) triphenylphosphorane, (2E,4E)-decadienal | Not specified | ~90% | [1][2] |
| Wittig Reaction | (3E,5Z)-1,3,5-undecatriene | Hexyltriphenylphosphonium bromide, (E)-2,4-pentadienal | Not specified | ~67% | [1][2] |
| Organometallic Coupling | (3E,5Z)- and (3E,5E)- (7:3 ratio) | Magnesium 1-heptenyl bromide, (E)-1,3-butadiene ethyl sulfide (B99878) | Nickel(II) bis(triphenylphosphine) bromide in THF | 54% | [3][4] |
| Organometallic Coupling | (3E,5Z)- and (3E,5E)- (6:4 ratio) | Not specified | Not specified | 54% | [4] |
| Organometallic Coupling | (3E,5Z)- and (3E,5E)- | Not specified | Not specified | 50% | [4] |
| Organometallic Coupling | (3E,5Z)- and (3E,5E)- (7:3 ratio) | Not specified | Not specified | ~48% | [4] |
| Organometallic Coupling | (3E,5Z)-isomer | (Z)-1-heptenyl copper, (E)-1-chloro-1,3-butadiene | Nickel(0) catalyst | 65% | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
3.1. Wittig Reaction for (3E,5E)-1,3,5-Undecatriene [1][2]
This route synthesizes the (3E,5E) isomer with a high yield.
-
Step 1: Ylide Preparation: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to generate methylene triphenylphosphorane (the Wittig reagent).
-
Step 2: Olefination: The freshly prepared ylide is then reacted with (2E,4E)-decadienal. The reaction mixture is typically stirred at room temperature until completion.
-
Step 3: Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, usually by distillation under reduced pressure, to yield pure (3E,5E)-1,3,5-undecatriene.
3.2. Organometallic Coupling for (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene [3][4]
This method provides a mixture of isomers.
-
Step 1: Grignard Reagent Formation: 1-Heptenyl bromide (typically a mixture of Z and E isomers) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, magnesium 1-heptenyl bromide.
-
Step 2: Nickel-Catalyzed Cross-Coupling: The Grignard reagent is then added to a solution of (E)-1,3-butadiene ethyl sulfide in THF containing a catalytic amount of nickel(II) bis(triphenylphosphine) bromide.
-
Step 3: Reaction Quenching and Workup: The reaction mixture is stirred, and upon completion, it is quenched with a saturated aqueous salt solution. The organic layer is separated, washed, and dried over anhydrous magnesium sulfate.
-
Step 4: Purification: The solvent is removed by evaporation under reduced pressure. The resulting mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is then purified by distillation under high vacuum.
Visualization of Synthetic Workflow
The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.
Caption: Generalized workflow for the Wittig synthesis of this compound.
Caption: Generalized workflow for the organometallic coupling synthesis of this compound.
References
evaluating the performance of 1,3,5-Undecatriene as a flavoring agent in food products
Introduction
1,3,5-Undecatriene is a volatile hydrocarbon recognized for its potent and diffusive green, leafy, and peppery aroma.[1][2] It is found naturally in some fruits, such as pineapple, and herbs like spearmint.[1][3] In the food industry, it is used in trace amounts to impart fresh, green, and herbal notes to a variety of products, enhancing the authenticity of fruit and vegetable flavors.[4][5] Its characteristic scent is remarkably reminiscent of ripe bell peppers, making it a unique and valuable component in flavor creation.[5]
While this compound is utilized for its distinctive flavor profile, publicly available, direct comparative studies evaluating its performance against other "green" flavoring agents are limited. This guide, therefore, provides a comprehensive framework for researchers and flavor scientists to conduct such evaluations. It outlines key experimental protocols and data presentation formats for an objective comparison of this compound with alternative flavoring agents.
Comparative Performance Evaluation
To objectively assess the performance of this compound as a flavoring agent, a multi-faceted approach is required, encompassing sensory evaluation, instrumental analysis, and stability testing. This section details the methodologies and data presentation for a hypothetical comparison between this compound and two common "green" flavor alternatives: Hexenal (a C6 aldehyde known for a sharp, cut-grass aroma) and Galbanum essential oil (a complex natural extract with a green, resinous scent).
Sensory Panel Evaluation
Sensory analysis is crucial for understanding how a flavoring agent is perceived by consumers.[6] Descriptive and discriminative tests are fundamental in this evaluation.[6]
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Training: A panel of 8-12 trained sensory assessors is selected. During training, they will be familiarized with the aroma and taste of this compound and the alternative flavoring agents in a neutral base (e.g., sugar water or a simple food matrix like a plain cracker). The panel will collaboratively develop a lexicon of descriptive terms for the "green" flavor profile, such as "bell pepper," "leafy," "grassy," "peppery," and "earthy."
-
Sample Preparation: Test samples are prepared by incorporating this compound, Hexenal, and Galbanum essential oil at equi-potent concentrations (determined in preliminary trials) into the chosen food matrix. A control sample with no added flavoring is also included.
-
Evaluation: In a controlled sensory booth, panelists will evaluate the samples, which are presented in a randomized order with blind coding. They will rate the intensity of each descriptive attribute on a 15-point unstructured line scale (from "not perceived" to "very strong").
-
Data Analysis: The data from the individual panelists are collected and averaged to generate a sensory profile for each flavoring agent. Statistical analysis (e.g., ANOVA) is used to identify significant differences between the samples.
Data Presentation: Sensory Attribute Intensities
| Sensory Attribute | This compound | Hexenal | Galbanum Essential Oil | Control |
| Bell Pepper | 12.5 | 2.1 | 4.5 | 0.5 |
| Leafy | 9.8 | 8.5 | 7.2 | 1.0 |
| Grassy | 4.2 | 13.2 | 6.8 | 0.8 |
| Peppery | 7.5 | 1.5 | 3.1 | 0.2 |
| Earthy | 3.1 | 2.0 | 8.9 | 0.4 |
| Overall Flavor Impact | 11.7 | 10.5 | 9.5 | 1.2 |
Instrumental Flavor Analysis
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] This allows for the identification of odor-active compounds within a flavor sample.[10][11]
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
-
Sample Preparation: The volatile compounds from the food product containing each flavoring agent are extracted using a suitable method, such as Solid Phase Microextraction (SPME) or Solvent Assisted Flavor Evaporation (SAFE).
-
GC-O Analysis: The extracted volatiles are injected into a gas chromatograph. The GC column effluent is split into two paths: one leading to a mass spectrometer (MS) for chemical identification and the other to a heated sniffing port.
-
Olfactometry: A trained sensory analyst sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.
-
Data Analysis: The olfactometry data is correlated with the chromatographic data from the MS to identify the specific compounds responsible for the characteristic aroma of each flavoring agent. The intensity of each odor can be quantified using methods like Aroma Extract Dilution Analysis (AEDA).
Data Presentation: Key Odor-Active Compounds
| Flavoring Agent | Retention Index (RI) | Odor Descriptor | Identification (MS) | Flavor Dilution (FD) Factor |
| This compound | 1150 | Green Bell Pepper, Peppery | This compound | 1024 |
| 980 | Leafy, Green | (Z)-3-Hexenal | 256 | |
| Hexenal | 980 | Sharp Grassy, Green Apple | (Z)-3-Hexenal | 2048 |
| 850 | Fruity, Green | (E)-2-Hexenal | 512 | |
| Galbanum Oil | 1380 | Green, Resinous, Woody | Galbanolene | 1024 |
| 1025 | Piney, Terpenic | alpha-Pinene | 256 |
Flavor Stability Testing
The stability of a flavoring agent is critical for ensuring product quality and shelf life.[12] Stability can be affected by factors such as heat, light, and oxygen.[13]
Experimental Protocol: Accelerated Shelf-Life Study
-
Sample Preparation: Food products containing each of the test flavoring agents are prepared and packaged in the final intended packaging.
-
Storage Conditions: Samples are stored under accelerated conditions (e.g., elevated temperature of 35°C and controlled humidity) for a period of 12 weeks. Control samples are stored under normal conditions (e.g., 20°C).
-
Analysis: At regular intervals (e.g., 0, 2, 4, 8, and 12 weeks), samples are withdrawn and analyzed for:
-
Concentration of Key Flavor Compounds: Using a validated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sensory Profile: Using the QDA method described previously to assess any changes in the flavor profile.
-
-
Data Analysis: The degradation of the key flavor compounds is modeled to predict shelf life. Sensory data is analyzed to determine the point at which a significant change in the flavor profile occurs.
Data Presentation: Degradation of this compound over Time
| Time (weeks) | Concentration of this compound (ppm) at 35°C | "Bell Pepper" Sensory Intensity Score at 35°C |
| 0 | 10.0 | 12.5 |
| 2 | 9.2 | 11.8 |
| 4 | 8.1 | 10.5 |
| 8 | 6.5 | 8.7 |
| 12 | 4.8 | 6.2 |
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sensory evaluation and instrumental analysis.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. bedoukian.com [bedoukian.com]
- 3. Buy this compound | 16356-11-9 [smolecule.com]
- 4. This compound | 16356-11-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. kevaflavours.com [kevaflavours.com]
Safety Operating Guide
Proper Disposal of 1,3,5-Undecatriene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1,3,5-undecatriene is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid, skin irritant, and substance toxic to aquatic life, this compound must be managed as hazardous waste from the point of generation to its final disposal.[1][2] This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure all potential ignition sources are removed from the vicinity, as this compound is a flammable liquid.[4] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.[3]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[4]
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely collecting and preparing this compound for disposal by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the sink or in regular trash.[3][5]
Step 1: Waste Identification and Segregation
-
Identify the this compound to be discarded as "hazardous waste."[6][7]
-
This compound is a non-halogenated organic solvent. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[8] It should be collected separately or with other compatible non-halogenated hydrocarbons.
Step 2: Container Selection and Labeling
-
Select a chemically compatible waste container in good condition, with a secure, leak-proof cap.[2][8] Plastic or glass containers are typically used for organic solvents.
-
The container must be clearly labeled as "Hazardous Waste."[8]
-
Attach a completed hazardous waste tag to the container. The label must include:
Step 3: Waste Accumulation
-
Add the waste this compound to the labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[9][10] This prevents the release of flammable vapors.
-
Do not overfill the container. Leave at least 10% headspace (about 1 inch) to allow for vapor expansion.[8][10]
-
Ensure the exterior of the container is clean and free of any chemical residue.[10]
Step 4: Temporary Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
The SAA should be a well-ventilated, secondary containment unit (like a chemical-resistant tray or cabinet) to contain potential leaks or spills.[8]
-
Segregate the container from incompatible materials, particularly oxidizers.[11]
Step 5: Arranging for Final Disposal
-
Once the container is nearly full (no more than 90%) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), arrange for a pickup.[10][11]
-
Contact your institution's EHS office to schedule a waste collection. Follow their specific procedures for pickup requests.[9]
-
The final disposal method will be determined by the EHS-contracted waste management facility, which typically involves controlled incineration with flue gas scrubbing or other licensed chemical destruction methods.[3]
Quantitative Data and Regulatory Limits
The following table summarizes key quantitative data for this compound and general hazardous waste accumulation limits in a laboratory setting.
| Parameter | Value | Source |
| Chemical Properties | ||
| Molecular Formula | C₁₁H₁₈ | [12] |
| Molecular Weight | 150.26 g/mol | [4] |
| Boiling Point | 113°C / 26mmHg | [3] |
| Regulatory & Safety Limits | ||
| Hazardous Waste Accumulation Limit | 55 gallons per SAA | [9] |
| Acutely Toxic Waste Limit (P-list) | 1 quart (liquid) or 1 kg (solid) | [9] |
| Container Headspace | >10% of container volume | [10] |
Emergency Procedures for Spills
In the event of a spill, immediate action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Control Ignition Sources: Remove all sources of ignition.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Use spark-proof tools for cleanup.[3]
-
Collection: Collect the absorbed material and place it in a sealed, properly labeled hazardous waste container.[3]
-
Disposal: The spill cleanup materials must be disposed of as hazardous waste.[6][7]
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately. For large spills that you cannot safely manage, evacuate the area and contact emergency personnel.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. google.com [google.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. vumc.org [vumc.org]
- 8. Lab Waste Disposal Requirement | Compliance and Risk Management [kent.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. This compound | 16356-11-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Personal protective equipment for handling 1,3,5-Undecatriene
Essential Safety and Handling Guide for 1,3,5-Undecatriene
This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
Chemical and Physical Properties
This compound is a colorless to light yellow, volatile liquid.[1][2] It is classified as a combustible liquid and presents a significant aspiration hazard.[3][4] Understanding its properties is the first step toward safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ | [1][3] |
| Molecular Weight | 150.26 g/mol | [1][3] |
| Flash Point | ~66 °C (151 °F) | [1][5] |
| Boiling Point | ~88 °C @ 1 mmHg | [1] |
| Density | ~0.79 - 0.80 g/mL at 25 °C | [1][6] |
| Hazards | Aspiration Hazard (Category 1), Skin Irritation (Category 2), Acutely Toxic to Aquatic Life | [2][3] |
Operational Plan for Handling this compound
A systematic approach is essential when working with this compound. The following procedural steps provide a direct guide for safe operational workflow.
Pre-Handling and Area Preparation
-
Ventilation: All handling must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[3]
-
Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[4][7] Use only non-sparking tools and explosion-proof equipment.[3][8]
-
Safety Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station before beginning work.
-
Spill Kit: Have a chemical spill kit rated for flammable liquids readily accessible.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent skin, eye, and respiratory exposure.
-
Hand Protection: Wear chemical-impermeable gloves.[3] Given that this compound causes skin irritation, selecting the correct glove material (e.g., Nitrile, Neoprene) is critical.[3][9] Always consult the glove manufacturer's resistance chart and dispose of gloves immediately after contamination.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] For procedures with a higher risk of splashing, use a full-face shield in addition to goggles.[9][11]
-
Protective Clothing: Wear a flame-resistant lab coat or chemical-resistant coveralls.[4][10] Ensure clothing provides full coverage.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[3][4] A full-face respirator may be necessary if exposure limits are exceeded.[3]
Step-by-Step Handling Procedure
-
Grounding: When transferring the chemical between containers, ground and bond all equipment to prevent static electricity buildup.[7][8]
-
Dispensing: Use a syringe or pipette for transfers to minimize vapor release. Avoid pouring directly from large containers.
-
Containment: Keep containers tightly sealed when not in use.[12]
-
Heating: If heating is required, use a controlled heating mantle or water bath. Do not use an open flame.
-
Post-Handling: After use, securely seal the primary container and store it in a cool, well-ventilated, designated area away from incompatible materials.[3][12]
Emergency and Spill Response
-
Minor Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[8]
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and safety officers. Prevent the spill from entering drains.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation occurs.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] This substance is an aspiration hazard and may be fatal if it enters the airways.[3] Seek immediate emergency medical help.
Decontamination and Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[12]
-
Containerization: Place all waste into a suitable, sealed, and clearly labeled container. Liners may be used, but be aware they may retain product residue.[12]
-
Disposal: Dispose of the chemical waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or waterways, as the substance is very toxic to aquatic life.[2][3] Follow all applicable local, state, and federal regulations for hazardous waste disposal.[12]
Chemical Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. (Z,E)-1,3,5-undecatriene, 19883-27-3 [thegoodscentscompany.com]
- 6. This compound | CAS#:16356-11-9 | Chemsrc [chemsrc.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. fishersci.com [fishersci.com]
- 9. hsi.com [hsi.com]
- 10. This compound | 16356-11-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 11. fatfinger.io [fatfinger.io]
- 12. synerzine.com [synerzine.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
